molecular formula C25H21F4N3O3 B1666221 AZD5423 CAS No. 1034148-04-3

AZD5423

Número de catálogo: B1666221
Número CAS: 1034148-04-3
Peso molecular: 487.4 g/mol
Clave InChI: FCNQMDSJHADDFT-WNSKOXEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD5423 is an investigational small molecule compound with dual research applications as a Selective Glucocorticoid Receptor (GR) Modulator (SGRM) and an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIPK3). Initially developed for respiratory diseases, its primary research value lies in its anti-inflammatory and anti-necroptotic mechanisms . As a Selective Glucocorticoid Receptor Modulator, this compound was studied in clinical trials for asthma and chronic obstructive pulmonary disease (COPD) . It acts as an agonist of the GR, a key transcription factor regulating inflammation and cell proliferation . This mechanism is investigated for its potential to achieve anti-inflammatory effects while aiming for a reduced side-effect profile compared to classical glucocorticoids . In preclinical studies, this compound has demonstrated a strong affinity for RIPK3 and effectively inhibits necroptosis, a form of regulated cell death . Research shows it alleviates acute kidney injury (AKI) in models induced by cisplatin and ischemia-reperfusion (I/R) by inhibiting RIPK3 activation, its downstream substrate MLKL, and subsequent inflammatory responses . This compound has shown a higher efficacy in these models compared to the classical RIPK3 inhibitor GSK872 . This makes it a valuable tool compound for researching pathophysiological processes involving necroptosis. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNQMDSJHADDFT-WNSKOXEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145823
Record name AZD-5423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034148-04-3
Record name 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034148-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-5423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034148043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5423
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-5423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641H0Q518W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD5423: A Deep Dive into the Mechanism of Action of a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As an inhaled therapeutic, this compound is designed to exert its effects locally in the lungs, thereby minimizing systemic side effects associated with conventional glucocorticoids. The core of its mechanism of action lies in the selective modulation of the glucocorticoid receptor, aiming to dissociate the beneficial anti-inflammatory effects (transrepression) from the undesirable metabolic and endocrine effects (transactivation). This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism: Selective Glucocorticoid Receptor Modulation

The therapeutic rationale for SGRMs like this compound is to preferentially induce GR-mediated transrepression while having minimal to no effect on GR-mediated transactivation.

  • Transrepression: This process is generally considered to be responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon binding to a ligand, interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Transactivation: This mechanism involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. While some transactivated genes have anti-inflammatory roles, this pathway is also associated with many of the side effects of glucocorticoids, such as metabolic dysregulation, osteoporosis, and hypothalamic-pituitary-adrenal (HPA) axis suppression.

This compound is designed to favor the monomeric conformation of the GR, thereby promoting transrepression over transactivation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

ParameterValueReceptor SourceAssay TypeReference
GR Binding Affinity (IC50) 0.9 nMHuman Glucocorticoid ReceptorRadioligand Binding Assay[1]
Selectivity vs. other Steroid Receptors >900-foldNot SpecifiedNot Specified[1]
Assay TypeCell LineReporter/ReadoutResultReference
GRE-mediated Transactivation A549 (pulmonary)2XGRE reporterThis compound induced a super-agonistic effect on the maximal response (Emax) relative to dexamethasone and budesonide. The effect of this compound was not affected by IL-1β, whereas both dexamethasone and budesonide reduced Emax in the presence of IL-1β.[2]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

The following diagram illustrates the classical signaling pathways of the glucocorticoid receptor, highlighting the divergence between transactivation and transrepression.

GR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_AZD GR-AZD5423 GR_complex->GR_AZD Conformational Change GR_dimer GR-AZD5423 Dimer GR_AZD->GR_dimer Dimerization (Less Favored) NFkB_AP1 NF-κB / AP-1 GR_AZD->NFkB_AP1 Monomer Interaction Proinflammatory_genes Pro-inflammatory Gene Expression GR_AZD->Proinflammatory_genes Inhibits GRE GRE GR_dimer->GRE Binds Transactivation Transactivation (Side Effects) GRE->Transactivation Transrepression Transrepression (Anti-inflammatory) NFkB_AP1->Proinflammatory_genes Activates

Caption: Simplified GR signaling pathways for this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound to the glucocorticoid receptor.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - GR preparation - Radiolabeled ligand ([3H]-dexamethasone) - Test compound (this compound) dilutions start->prepare_reagents incubation Incubate GR, radioligand, and test compound to reach equilibrium prepare_reagents->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Glucocorticoid Receptor Radioligand Binding Assay

Objective: To determine the in vitro potency of this compound to compete for binding to the human glucocorticoid receptor.

Materials:

  • Human recombinant glucocorticoid receptor

  • [3H]-dexamethasone (radioligand)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • A competitive binding assay is performed in a 96-well plate format.

  • A dilution series of this compound is prepared in the assay buffer.

  • A fixed concentration of [3H]-dexamethasone (typically at or below its Kd) is added to each well.

  • The human recombinant glucocorticoid receptor preparation is added to the wells.

  • The plates are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value for this compound is determined.

GRE-Mediated Transactivation Reporter Gene Assay

Objective: To assess the ability of this compound to activate gene transcription via glucocorticoid response elements (GREs).

Materials:

  • A549 human lung adenocarcinoma cells

  • A reporter plasmid containing multiple copies of a GRE upstream of a luciferase reporter gene (e.g., 2XGRE-luc)

  • A transfection reagent

  • This compound, dexamethasone, and budesonide (test and reference compounds)

  • IL-1β (for co-treatment experiments)

  • Cell culture medium and reagents

  • Luminometer

Methodology:

  • A549 cells are seeded in 96-well plates and allowed to adhere.

  • The cells are transiently transfected with the GRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period to allow for plasmid expression, the cells are treated with a dilution series of this compound, dexamethasone, or budesonide, both in the presence and absence of IL-1β.

  • The plates are incubated for a further 18-24 hours.

  • The cells are lysed, and the luciferase substrate is added.

  • The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • The data are analyzed to generate dose-response curves and determine the Emax (maximal effect) for each compound.

Conclusion

This compound is a selective glucocorticoid receptor modulator that exhibits high binding affinity and selectivity for the GR. Its mechanism of action is centered on the principle of dissociating GR-mediated transrepression from transactivation. The available data indicates that this compound is a potent GR agonist in terms of transactivation, with a "super-agonistic" effect compared to traditional glucocorticoids in a lung epithelial cell line. This characteristic, particularly its resilience to the dampening effects of pro-inflammatory stimuli like IL-1β, suggests a robust potential for anti-inflammatory activity in the airways. Further elucidation of its transrepression profile will provide a more complete understanding of its selectivity and therapeutic index. The experimental protocols outlined provide a framework for the continued investigation of this compound and other novel SGRMs.

References

AZD5423: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD5423, a selective glucocorticoid receptor modulator (SGRM). The information is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a non-steroidal molecule with a complex chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide[1]
CAS Number 1034148-04-3[1][2]
Chemical Formula C25H21F4N3O3[1][2]
Synonyms AZD-5423, AZD 5423[1]
Physicochemical Properties
PropertyValue
Molecular Weight 487.45 g/mol [1]
Appearance Solid powder[1]
Solubility Low aqueous solubility[3]
InChI Key FCNQMDSJHADDFT-WNSKOXEYSA-N[1]

Pharmacological Profile

This compound is a potent and selective modulator of the glucocorticoid receptor (GR). Its mechanism of action and pharmacokinetic and pharmacodynamic properties have been characterized in a series of preclinical and clinical studies.

Mechanism of Action

This compound is an inhaled, non-steroidal, selective glucocorticoid receptor modulator (SGRM)[4]. It exhibits high affinity for the human glucocorticoid receptor, with a reported IC50 of 0.9 nM in a radioligand binding assay[4]. A key feature of this compound is its high selectivity for the GR, with over 900-fold selectivity against other steroid hormone receptors[4]. As an SGRM, this compound is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially having an improved side-effect profile.

The proposed mechanism of action for this compound is illustrated in the signaling pathway diagram below.

AZD5423_Mechanism_of_Action This compound Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR-Hsp90 Complex This compound->GR_complex Binds to GR Active_GR Active GR GR_complex->Active_GR Conformational Change & Hsp90 Dissociation Dimerized_GR Dimerized GR Active_GR->Dimerized_GR Dimerization & Nuclear Translocation Pro_inflammatory_TFs Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) Active_GR->Pro_inflammatory_TFs Monomeric GR Interacts with GRE Glucocorticoid Response Element (GRE) Dimerized_GR->GRE Binds to Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription Pro_inflammatory_TFs->Pro_inflammatory_genes Inhibits Inhaled_Drug_Development_Workflow Generalized Experimental Workflow for Inhaled Drug Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development discovery Compound Discovery & Optimization in_vitro In Vitro Characterization (Binding, Selectivity, Efficacy) discovery->in_vitro animal_models In Vivo Efficacy & Safety in Animal Models in_vitro->animal_models formulation Inhalation Formulation & Device Development animal_models->formulation phase1 Phase I Clinical Trials (Safety, PK/PD in Healthy Volunteers) formulation->phase1 phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) phase2->phase3 regulatory Regulatory Submission & Approval phase3->regulatory

References

The Imperative for Precision: A Technical Guide to the Rationale for Developing Nonsteroidal Selective Glucocorticoid Receptor Modulators for Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Next Generation of Asthma Therapeutics: Separating Efficacy from Side Effects

This technical guide provides an in-depth exploration of the scientific rationale driving the development of nonsteroidal selective glucocorticoid receptor modulators (SGRMs) as a novel therapeutic class for asthma. Aimed at researchers, scientists, and drug development professionals, this document details the molecular mechanisms, preclinical evaluation strategies, and the compelling case for SGRMs to overcome the limitations of current glucocorticoid therapies.

Executive Summary

Glucocorticoids are the cornerstone of asthma management due to their potent anti-inflammatory effects. However, their long-term use is fraught with a significant burden of side effects, including osteoporosis, metabolic disturbances, and immunosuppression. This creates a critical unmet need for therapies that can dissociate the desired anti-inflammatory actions from the deleterious systemic effects. Nonsteroidal SGRMs represent a promising strategy to achieve this separation. These compounds are designed to differentially modulate the glucocorticoid receptor (GR), favoring pathways associated with anti-inflammatory efficacy while minimizing those linked to adverse events. This guide will elucidate the molecular basis for this selectivity, present the preclinical data supporting this approach, and provide detailed experimental protocols for the evaluation of these next-generation asthma therapies.

The Glucocorticoid Conundrum: Unraveling the Need for Selective Modulation

For decades, synthetic glucocorticoids have been the most effective anti-inflammatory agents for controlling asthma.[1] However, their clinical utility, particularly in severe asthma requiring long-term or high-dose treatment, is hampered by a wide array of debilitating side effects.[2][3] Both systemic and high-dose inhaled corticosteroids can lead to significant systemic exposure and adverse events.[4]

Table 1: Major Side Effects Associated with Long-Term Glucocorticoid Therapy [2][5][6]

System/OrganSide Effect
Musculoskeletal Osteoporosis, increased fracture risk, myopathy
Metabolic Weight gain, hyperglycemia, insulin resistance, diabetes mellitus
Cardiovascular Hypertension, fluid retention
Ocular Cataracts, glaucoma
Immune Increased susceptibility to infections
Dermatologic Skin thinning, bruising
Neuropsychiatric Mood swings, insomnia

The fundamental challenge lies in the ubiquitous nature of the glucocorticoid receptor and its broad influence on gene expression in virtually all tissues. The development of SGRMs is predicated on the hypothesis that the therapeutic and adverse effects of glucocorticoids are mediated by distinct molecular mechanisms that can be selectively engaged.

The Molecular Basis of Selective Glucocorticoid Receptor Modulation

Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[7][8]

  • Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[8] While some anti-inflammatory genes are induced via transactivation, this mechanism is also strongly associated with many of the metabolic and other side effects of glucocorticoids.[9]

  • Transrepression: The activated GR, often as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10] This protein-protein interaction prevents these factors from driving the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules that are pivotal in the pathophysiology of asthma.[10] It is widely hypothesized that transrepression is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[9]

The core rationale for developing SGRMs is to identify compounds that preferentially induce transrepression while having minimal transactivation activity.[11] These "dissociated" ligands are expected to retain the anti-inflammatory benefits of classical glucocorticoids with a significantly improved safety profile.[9]

Figure 1. Glucocorticoid Receptor (GR) Signaling Pathways.

Preclinical Evaluation of Nonsteroidal SGRMs

The development of nonsteroidal SGRMs requires a robust preclinical screening cascade to identify and characterize compounds with the desired dissociated profile.

SGRM_Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety cluster_2 Candidate Selection HTS High-Throughput Screening (GR Binding Assay) Transactivation_Assay GR Transactivation Assay (GRE-Luciferase Reporter) HTS->Transactivation_Assay Hit Identification Transrepression_Assay GR Transrepression Assay (NF-κB Reporter) Transactivation_Assay->Transrepression_Assay Assess Dissociation Selectivity_Panel Selectivity Panel (Other Nuclear Receptors) Transrepression_Assay->Selectivity_Panel Lead Characterization Asthma_Model Animal Model of Asthma (e.g., OVA-induced) Selectivity_Panel->Asthma_Model Lead Optimization & In Vivo Testing Side_Effect_Model Side Effect Models Selectivity_Panel->Side_Effect_Model Lead Optimization & In Vivo Testing Efficacy_Endpoint Efficacy Readouts: - BALF Eosinophils - Airway Hyperresponsiveness Asthma_Model->Efficacy_Endpoint PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Endpoint->PK_PD Safety_Endpoint Safety Readouts: - Bone Mineral Density (micro-CT) - Glucose Tolerance Test Side_Effect_Model->Safety_Endpoint Safety_Endpoint->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Development Candidate Tox->Candidate

Figure 2. Preclinical Screening Workflow for Nonsteroidal SGRMs.
Data Presentation: In Vitro Dissociation and In Vivo Efficacy

The key to identifying a promising SGRM candidate lies in demonstrating a significant separation between its transrepression and transactivation activities. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for transrepression (e.g., inhibition of NF-κB) with the half-maximal effective concentration (EC50) for transactivation (e.g., induction of a GRE-driven reporter gene).

Table 2: In Vitro Potency of Glucocorticoids in Transactivation and Transrepression Assays [7][12]

CompoundTransactivation (GRE) EC50 (M)Transrepression (NF-κB) IC50 (M)Dissociation Index (EC50 / IC50)
Dexamethasone3.6 x 10⁻⁸0.5 x 10⁻⁹72
Budesonide1.1 x 10⁻⁹2.7 x 10⁻¹¹40.7
Fluticasone Propionate9.8 x 10⁻¹⁰0.5 x 10⁻¹¹196
Hypothetical SGRM> 10⁻⁶1.0 x 10⁻¹⁰> 10,000

A higher dissociation index indicates greater separation of transrepression from transactivation.

Successful in vitro dissociation must translate to in vivo efficacy without the hallmark side effects. Preclinical studies in animal models of asthma are crucial for demonstrating this.

Table 3: Comparative Efficacy of a Hypothetical Nonsteroidal SGRM vs. Prednisolone in a Mouse Model of Allergic Asthma

Treatment GroupDose (mg/kg)Eosinophil Count in BALF (cells/mL)Reduction in Eosinophils (%)Airway Hyperresponsiveness (Penh)
Vehicle Control-5.0 x 10⁵-2.5
Prednisolone101.5 x 10⁵70%1.2
Hypothetical SGRM101.2 x 10⁵76%1.1

Table 4: Comparative Side Effect Profile of a Hypothetical Nonsteroidal SGRM vs. Prednisolone in Mice (8-week study)

Treatment GroupDose (mg/kg)Change in Femoral Bone Mineral Density (%)Change in Fasting Blood Glucose (%)
Vehicle Control-+1.2%+2%
Prednisolone10-15.0%[6]+45%
Hypothetical SGRM10-2.5%+8%

Detailed Experimental Protocols

GR Transactivation Reporter Gene Assay

This assay quantifies the ability of a compound to activate GR-mediated gene transcription.

  • Cell Culture and Transfection:

    • HEK293 or A549 cells are cultured in appropriate media.

    • Cells are seeded in 96-well plates.[8]

    • Cells are transiently co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs. A constitutively expressed Renilla luciferase vector can be included for normalization.[8]

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with a medium containing serial dilutions of the test compound (e.g., nonsteroidal SGRM) or a reference agonist (e.g., dexamethasone).

  • Luciferase Assay:

    • After 18-24 hours of incubation, cells are lysed.[8]

    • Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Firefly luciferase activity is normalized to Renilla luciferase activity.

    • Data are plotted as a dose-response curve, and the EC50 value is calculated.

NF-κB Transrepression Assay

This assay measures the ability of a GR ligand to inhibit NF-κB-mediated transcription.

  • Cell Culture and Transfection:

    • A549 cells are seeded in 96-well plates.

    • Cells are co-transfected with a NF-κB-responsive reporter plasmid (e.g., containing multiple κB binding sites upstream of a luciferase gene) and a GR expression vector.

  • Compound Treatment and Stimulation:

    • Cells are pre-treated with serial dilutions of the test compound or a reference glucocorticoid for 1-2 hours.

    • NF-κB signaling is then stimulated with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).

  • Luciferase Assay:

    • After 6-8 hours of stimulation, cell lysates are prepared, and luciferase activity is measured.

  • Data Analysis:

    • The percentage inhibition of TNF-α-induced luciferase activity is calculated for each compound concentration.

    • An IC50 value is determined from the dose-response curve.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to study eosinophilic airway inflammation and airway hyperresponsiveness.

  • Sensitization:

    • BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[10]

  • Challenge:

    • From day 21 to 23, mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for 30 minutes each day.[10]

  • Treatment:

    • Test compounds (nonsteroidal SGRM or reference glucocorticoid) are administered (e.g., orally, i.p., or intranasally) typically one hour before each OVA challenge.

  • Efficacy Assessment (24-48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. The recovered BAL fluid is used for total and differential cell counts to quantify inflammatory cell influx, particularly eosinophils.

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.

Assessment of Glucocorticoid-Induced Osteoporosis

Micro-computed tomography (micro-CT) is a high-resolution imaging technique used to assess changes in bone microarchitecture.

  • Animal Treatment:

    • Mice (e.g., C57BL/6) are treated daily with the test compound or a reference glucocorticoid (e.g., prednisolone) for several weeks (e.g., 4-8 weeks).

  • Micro-CT Analysis:

    • At the end of the treatment period, mice are euthanized, and femurs or vertebrae are dissected.

    • The bones are scanned using a high-resolution micro-CT scanner.

    • 3D reconstruction and analysis are performed to quantify parameters such as Bone Mineral Density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[3]

  • Data Analysis:

    • Bone architectural parameters from the treated groups are compared to the vehicle control group to determine the extent of bone loss.

Assessment of Metabolic Side Effects: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess how quickly glucose is cleared from the blood, providing a measure of insulin sensitivity.

  • Animal Treatment:

    • Animals are treated with the test compounds for a specified period.

  • OGTT Procedure:

    • After an overnight fast, a baseline blood glucose measurement is taken from the tail vein.

    • A concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[13]

  • Data Analysis:

    • The area under the curve (AUC) for the glucose excursion is calculated for each group.

    • Elevated blood glucose levels and a larger AUC compared to the control group indicate glucose intolerance.

Conclusion and Future Directions

The development of nonsteroidal SGRMs for asthma is a scientifically driven endeavor to address a significant unmet medical need. By leveraging our understanding of the distinct molecular mechanisms of GR-mediated transactivation and transrepression, it is possible to design and identify dissociated ligands that retain potent anti-inflammatory activity with a substantially improved safety profile. The preclinical screening cascade outlined in this guide provides a robust framework for identifying promising clinical candidates. The successful clinical development of a nonsteroidal SGRM would represent a paradigm shift in asthma therapy, offering patients the benefits of glucocorticoid treatment without the long-term debilitating side effects. Future research will continue to refine our understanding of GR biology and expand the chemical space of nonsteroidal modulators, bringing this promising therapeutic strategy closer to clinical reality.

References

In-Depth Technical Guide: AZD5423 Binding Affinity to the Glucocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZD5423 to the glucocorticoid receptor (GR). It includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Data Presentation: this compound Binding Affinity

This compound is a potent and selective non-steroidal glucocorticoid receptor modulator (SGRM).[1] Its high affinity for the human glucocorticoid receptor has been determined through radioligand binding assays.

CompoundParameterValue (nM)Assay TypeReceptor Source
This compoundIC500.9Radioligand Competition Binding AssayHuman Glucocorticoid Receptor

Table 1: Quantitative Binding Affinity Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the glucocorticoid receptor.[1]

Experimental Protocols

The determination of this compound's binding affinity for the glucocorticoid receptor was achieved through a competitive radioligand binding assay. The following is a detailed description of the likely methodology, based on standard practices and information from relevant literature.

Hormone Receptor Binding Assays

Objective: To determine the in vitro potency of this compound at the human glucocorticoid receptor (GR).

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Receptor Source: Recombinant human glucocorticoid receptor.

  • Radioligand: A suitable radiolabeled GR agonist (e.g., [³H]-dexamethasone).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A constant concentration of the human glucocorticoid receptor and the radioligand are incubated in the assay buffer.

  • Competition: Increasing concentrations of this compound are added to the incubation mixture. A control group with no competitor (total binding) and a group with a high concentration of a known GR ligand (non-specific binding) are also included.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is passed through a filter plate. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor upon binding of a ligand such as this compound.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound GR_complex GR-HSP90 Complex Ligand->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription (Anti-inflammatory effects) GRE->Transcription Regulates Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Receptor, Radioligand, this compound) start->prepare_reagents incubation Incubate Receptor, Radioligand, and varying concentrations of this compound prepare_reagents->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

References

AZD5423 Gene Expression Profiling in Respiratory Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on the mechanism of Selective Glucocorticoid Receptor Modulators (SGRMs) and general glucocorticoid effects on respiratory cells to construct a technical guide on the potential gene expression profiling of AZD5423. As of the last update, specific, detailed gene expression datasets for this compound in respiratory cells are not widely available in the public domain. The experimental protocols and expected gene expression profiles described herein are based on established methodologies and the known pharmacology of this class of drugs.

Introduction to this compound

This compound is a novel, non-steroidal, inhaled Selective Glucocorticoid Receptor Modulator (SGRM) developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Unlike traditional glucocorticoids, SGRMs are designed to dissociate the anti-inflammatory effects from the metabolic and other side effects commonly associated with corticosteroid therapy.[3] This is achieved by selectively modulating the downstream signaling of the Glucocorticoid Receptor (GR).[3]

Clinical trials have evaluated this compound in both asthma and COPD.[4] In an allergen challenge model in patients with mild asthma, this compound demonstrated improvements in lung function. However, in a Phase II study involving a specific population of COPD patients, this compound did not show a clinically meaningful effect on lung function or markers of inflammation at the doses tested, despite showing systemic GR engagement by suppressing cortisol levels. Understanding the precise gene expression profile of this compound in target respiratory cells is critical to fully elucidate its mechanism of action and therapeutic potential.

Core Concept: The Glucocorticoid Receptor Signaling Pathway

The therapeutic and adverse effects of glucocorticoids are mediated by the Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90.[1][5] Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Inside the nucleus, it modulates gene expression through two primary mechanisms: transactivation and transrepression .[3][6]

  • Transactivation (Monomer/Dimer): The ligand-bound GR can act as a monomer or a homodimer. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7] This binding typically recruits co-activators and the transcriptional machinery, leading to the up-regulation of gene expression.[4] This pathway is responsible for the expression of various metabolic and anti-inflammatory genes, but is also linked to many of the undesirable side effects of glucocorticoids.[3]

  • Transrepression (Monomer): The GR monomer can inhibit the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8] These transcription factors are key drivers of the inflammatory response, and their inhibition by the GR is central to the anti-inflammatory effects of glucocorticoids.[9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transactivation Transactivation cluster_transrepression Transrepression GC Glucocorticoid (or this compound) GR_complex Inactive GR-Hsp90 Complex GC->GR_complex Binding GR_active Active GR GR_complex->GR_active Activation & Dissociation GR_nuc Active GR GR_active->GR_nuc Nuclear Translocation GRE GRE (DNA) GR_nuc->GRE Direct DNA Binding NFkB_AP1 NF-κB / AP-1 GR_nuc->NFkB_AP1 Protein-Protein Interaction Transactivation_Genes Upregulation of Anti-Inflammatory & Metabolic Genes GRE->Transactivation_Genes Transrepression_Genes Repression of Pro-Inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_AP1->Transrepression_Genes

Figure 1: Glucocorticoid Receptor (GR) Signaling Pathway.

Mechanism of Action of this compound as an SGRM

SGRMs like this compound are designed to be "dissociated" ligands. The core hypothesis is that these compounds induce a specific conformational change in the GR that preferentially favors the monomeric state, thereby promoting the transrepression of pro-inflammatory genes (the desired therapeutic effect) while minimizing the transactivation of genes associated with side effects.[3][10] This selective action is thought to be achievable because transrepression is primarily mediated by GR monomers, whereas transactivation often requires GR dimers to bind to GREs.[8]

The goal is to retain the anti-inflammatory efficacy of traditional glucocorticoids while offering an improved safety profile, which is particularly important for chronic inhaled therapy in respiratory diseases.

cluster_trad_gc Traditional Glucocorticoid cluster_sgrm SGRM (e.g., this compound) Trad_GC Traditional GC Trad_GR GR Trad_GC->Trad_GR Trad_Transrep Transrepression (Anti-inflammatory) Trad_GR->Trad_Transrep STRONG Trad_Transact Transactivation (Side Effects) Trad_GR->Trad_Transact STRONG SGRM This compound SGRM_GR GR SGRM->SGRM_GR SGRM_Transrep Transrepression (Anti-inflammatory) SGRM_GR->SGRM_Transrep STRONG SGRM_Transact Transactivation (Side Effects) SGRM_GR->SGRM_Transact WEAK

Figure 2: Comparative Mechanism of SGRMs vs. Traditional Glucocorticoids.

Hypothesized Gene Expression Profile in Respiratory Cells

While specific data for this compound is limited, we can hypothesize its effects based on the known targets of glucocorticoid receptor signaling in respiratory epithelial cells. An ideal SGRM would be expected to strongly suppress genes induced by NF-κB and AP-1 while having a minimal effect on GRE-driven genes that are not directly related to inflammation.

Data Presentation: Potential Gene Targets

The following tables summarize genes known to be regulated by glucocorticoids in respiratory cells. These represent key candidates for assessing the activity and selectivity of this compound.

Table 1: Genes Potentially Down-Regulated by this compound (via Transrepression)

Gene SymbolGene NameFunction in Respiratory InflammationKey Regulator
IL-6Interleukin 6Pro-inflammatory cytokine, promotes inflammationNF-κB, AP-1
IL-8 (CXCL8)Interleukin 8Potent neutrophil chemoattractantNF-κB, AP-1
CCL5 (RANTES)C-C Motif Chemokine Ligand 5Chemoattractant for T-cells, eosinophils, basophilsNF-κB
TNFTumor Necrosis FactorMaster pro-inflammatory cytokineNF-κB, AP-1
NOS2Nitric Oxide Synthase 2Produces nitric oxide, contributes to oxidative stressNF-κB
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Enzyme for prostaglandin synthesis, mediates inflammationNF-κB, AP-1
CLCA1Chloride Channel Accessory 1Associated with mucus production and goblet cell metaplasia in asthma.[11]IL-13 Pathway
POSTNPeriostinExtracellular matrix protein involved in airway remodeling and fibrosis.[11]IL-13 Pathway
SERPINB2Serpin Family B Member 2Involved in fibrinolysis and inflammatory responses.[11]IL-13 Pathway

Table 2: Genes Potentially Up-Regulated by this compound (via Transactivation)

Gene SymbolGene NameFunction in Respiratory InflammationKey Regulator
DUSP1 (MKP-1)Dual Specificity Phosphatase 1Inhibits MAPK signaling (p38, JNK), anti-inflammatoryGRE
GILZGlucocorticoid-Induced Leucine ZipperSuppresses NF-κB and AP-1 pathways, anti-inflammatory.[9]GRE
FKBP51FK506 Binding Protein 5Involved in GR sensitivity feedback; high expression linked to poor corticosteroid response.[11]GRE
ANXA1 (Lipocortin-1)Annexin A1Inhibits phospholipase A2, anti-inflammatoryGRE

Experimental Protocols for Gene Expression Profiling

This section outlines a comprehensive workflow to determine the gene expression profile of this compound in primary human bronchial epithelial cells.

A 1. Cell Culture (Primary Human Bronchial Epithelial Cells - ALI Culture) B 2. Treatment - Vehicle Control - Dexamethasone (Control GC) - this compound (Multiple Doses) - Inflammatory Stimulus (e.g., TNF-α) A->B C 3. RNA Extraction & Quality Control (e.g., Agilent Bioanalyzer) B->C D 4. Library Preparation & RNA Sequencing (e.g., Illumina NovaSeq) C->D E 5. Bioinformatic Analysis - Read Alignment & Quantification - Differential Gene Expression - Pathway & Enrichment Analysis D->E F 6. Validation of Key Genes (Quantitative PCR - qPCR) E->F

Figure 3: Experimental Workflow for Gene Expression Profiling.
Cell Culture: Air-Liquid Interface (ALI)

  • Cell Source: Cryopreserved primary Normal Human Bronchial Epithelial (NHBE) cells are obtained from a commercial vendor (e.g., ATCC, Lonza).

  • Expansion: Cells are thawed and expanded in T-75 flasks using bronchial epithelial cell growth medium (BEGM).

  • Seeding for ALI: Expanded cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size).

  • Differentiation: Once confluent, the apical medium is removed, and cells are cultured at an Air-Liquid Interface (ALI) for 21-28 days to allow for full differentiation into a mucociliary epithelial layer. The basal medium is changed every 2-3 days.

Compound Treatment and Inflammatory Challenge
  • Pre-treatment: Differentiated ALI cultures are pre-treated by adding the compound to the basal medium for 1-2 hours.

    • Vehicle Control (e.g., 0.1% DMSO)

    • Positive Control: Dexamethasone (e.g., 1 µM)

    • Test Compound: this compound (e.g., dose-response from 1 nM to 10 µM)

  • Inflammatory Stimulus: After pre-treatment, an inflammatory stimulus (e.g., TNF-α at 10 ng/mL and IL-1β at 10 ng/mL) is added to the basal medium.

  • Incubation: Cultures are incubated for a defined period (e.g., 6 or 24 hours) to allow for gene expression changes.

RNA Extraction and Quality Control
  • Lysis: Cells on the Transwell insert are washed with cold PBS, and then lysed directly on the insert by adding a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).

  • Homogenization: The lysate is collected and homogenized using a syringe and needle or a column-based homogenizer.

  • Extraction: Total RNA is extracted using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.

  • Quality Control:

    • Concentration & Purity: RNA concentration and purity ratios (260/280 and 260/230) are measured using a spectrophotometer (e.g., NanoDrop).

    • Integrity: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is required for downstream sequencing.

RNA Sequencing (RNA-Seq)
  • Library Preparation: An mRNA-focused library is prepared from 100-500 ng of total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate 20-30 million single-end or paired-end reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene-level read counts are generated using tools such as featureCounts or HTSeq.

  • Differential Expression: Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly regulated.

  • Pathway Analysis: Gene lists are analyzed for enrichment of biological pathways and gene ontologies using tools like GSEA, DAVID, or Ingenuity Pathway Analysis (IPA) to identify the biological processes modulated by this compound.

Validation by Quantitative PCR (qPCR)
  • Objective: To validate the RNA-seq results for a subset of key genes (e.g., IL-6, IL-8, DUSP1, GILZ, FKBP51).[12][13]

  • cDNA Synthesis: 1 µg of the same RNA used for sequencing is reverse transcribed into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction: qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The results are then compared to the fold-changes observed in the RNA-seq data.[14]

Conclusion

This compound, as a Selective Glucocorticoid Receptor Modulator, represents a targeted therapeutic approach for respiratory diseases, aiming to separate the anti-inflammatory actions of glucocorticoids from their unwanted side effects. While clinical data provides high-level insights, detailed gene expression profiling in relevant respiratory cells is essential to confirm its "dissociated" mechanism of action at a molecular level. The experimental workflow described in this guide provides a robust framework for characterizing the transcriptional signature of this compound. Such studies will be crucial for understanding its full therapeutic potential, identifying biomarkers of response, and guiding the future development of next-generation SGRMs for the treatment of chronic inflammatory respiratory diseases.

References

Early-Phase Clinical Trial Results for AZD5423: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is an investigational selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an SGRM, this compound was designed to provide the anti-inflammatory benefits of corticosteroids while potentially minimizing the associated side effects. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound functions by selectively modulating the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can have broad effects, SGRMs aim to dissociate the transrepression (anti-inflammatory) and transactivation (often associated with side effects) pathways of GR signaling. The intended mechanism is to achieve a more targeted anti-inflammatory response in the airways.

Simplified Signaling Pathway of a Glucocorticoid Receptor Modulator cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (with HSPs) This compound->GR_complex Binding Active_GR Active GR-AZD5423 Complex GR_complex->Active_GR Conformational Change & HSP Dissociation Transrepression Transrepression (Anti-inflammatory Effects) - Repression of pro- inflammatory genes (e.g., NF-κB, AP-1) Active_GR->Transrepression Transactivation Transactivation (Potential Side Effects) - Activation of genes associated with metabolic and other side effects Active_GR->Transactivation Minimized by SGRM

Caption: Simplified signaling pathway of a glucocorticoid receptor modulator.

Pharmacokinetics

Phase I Studies in Healthy Volunteers

Early-phase studies in healthy male volunteers investigated the safety, tolerability, and pharmacokinetics of inhaled this compound. These were single and repeat dose-escalating studies.[1] Plasma exposure suggested dose-proportional pharmacokinetics.[1] A study was also conducted to assess the absolute pulmonary bioavailability of this compound when administered via different inhalation devices.[3]

ParameterValueConditionSource
Cmax 0.841 nmol/LOral this compound 1200 µg[4]
tmax 0.84 hOral this compound 1200 µg[4]
t1/2 4.0 hOral this compound 1200 µg[4]
Pulmonary Bioavailability 27.0%405-420 µg via hand-held vibrating mesh nebulizer (I-neb)[4]
Pulmonary Bioavailability 37.0-49.0%450-523 µg via a jet nebulizer (Spira)[4]
Pulmonary Bioavailability 30%Inhalation via Turbuhaler[5]
Pulmonary Bioavailability 46%Inhalation via a new dry powder inhaler (DPI)[5]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Pharmacodynamics

Hypothalamus-Pituitary-Adrenal (HPA) Axis Effects

Inhaled this compound demonstrated dose-related effects on 24-hour plasma and urine cortisol levels in healthy volunteers, indicating systemic absorption and engagement with the glucocorticoid receptor.[1] Both this compound and a reference glucocorticoid were shown to suppress 24-hour cortisol in a Phase II study in COPD patients.[2] There were no or marginal effects on other biomarkers such as osteocalcin, TRAP5b, DHEA-S, and 4β-OH-cholesterol in healthy volunteers.[1]

Clinical Efficacy and Safety

Phase II Study in Chronic Obstructive Pulmonary Disease (COPD)

A Phase II, double-blind, randomized, parallel-group study (NCT01555099) evaluated the efficacy and tolerability of inhaled this compound in 353 symptomatic COPD patients over 12 weeks.[2][6] The primary endpoint was the change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1).[2]

Treatment ArmDoseOutcomeSource
This compound180 µg (delivered dose, once daily)No clinically meaningful effect on lung function or markers of inflammation compared to placebo.[2][7]
This compound800 µg (delivered dose, once daily)No clinically meaningful effect on lung function or markers of inflammation compared to placebo.[2][7]
Budesonide (Reference)320 µg (twice daily)No clinically meaningful effect on lung function or markers of inflammation compared to placebo.[2][7]
Placebo--[2]

Table 2: Overview of Phase II COPD Study (NCT01555099) Outcomes

Despite the lack of efficacy on lung function in this patient population, both doses of this compound were well-tolerated.[2]

Phase II Study in Allergic Asthma

This compound was also investigated in a Phase II, double-blind, crossover study in patients with mild allergic asthma.[8] This study involved an allergen challenge to assess the efficacy of two doses of inhaled this compound over 7 days.[8] In this allergen challenge model, this compound was found to improve lung function and airway hyper-reactivity.[2] At a dose of 300 μg, this compound significantly attenuated allergen-induced airway hyperresponsiveness 24 hours after the challenge compared to placebo.[4]

Experimental Protocols

Phase I, Single Ascending Dose Study in Healthy Volunteers
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled this compound.

  • Design: Single-center, double-blind, randomized, placebo-controlled, parallel-group study.

  • Population: 72 healthy male subjects, aged 18-45 years, with a BMI between 18 and 30 kg/m ².

  • Intervention: Single doses of this compound or placebo administered via nebulization, with starting doses of 8.4µg (lung deposited dose) and up to 8 dose escalations.

  • Key Assessments: Safety monitoring, pharmacokinetic profiling (plasma concentrations of this compound), and pharmacodynamic assessments (including cortisol levels).

Phase II Allergen Challenge Study in Mild Allergic Asthma
  • Objective: To evaluate the efficacy and safety of two doses of inhaled this compound in patients with mild allergic asthma challenged with an inhaled allergen.

  • Design: Double-blind, double-dummy, randomized, placebo-controlled, 4-way, crossover, multi-center study with budesonide as an active control.

  • Population: 27 patients aged 18-60 years with a pre-bronchodilatory FEV1 ≥70% of predicted normal, a history of allergic asthma, and a positive allergen-induced early and late airway bronchoconstriction.

  • Intervention: Inhaled this compound (two dose levels), budesonide (200 microgram), or placebo for 7 days.

  • Key Assessments: Lung function (FEV1) following allergen challenge, airway hyperresponsiveness, and safety.

Experimental Workflow for Phase II Allergen Challenge Study cluster_screening Screening & Baseline cluster_treatment_periods Crossover Treatment Periods (4-way) Screening Screening (Inclusion/Exclusion Criteria, Skin Prick Test, FEV1) Baseline_Allergen_Challenge Baseline Allergen Challenge (to confirm early and late asthmatic response) Screening->Baseline_Allergen_Challenge Randomization Randomization Baseline_Allergen_Challenge->Randomization Treatment_A 7 Days Treatment (this compound Dose 1) Randomization->Treatment_A Treatment_B 7 Days Treatment (this compound Dose 2) Randomization->Treatment_B Treatment_C 7 Days Treatment (Budesonide) Randomization->Treatment_C Treatment_D 7 Days Treatment (Placebo) Randomization->Treatment_D Allergen_Challenge_Post_Tx Post-Treatment Allergen Challenge (Assess FEV1, AHR) Treatment_A->Allergen_Challenge_Post_Tx Treatment_B->Allergen_Challenge_Post_Tx Treatment_C->Allergen_Challenge_Post_Tx Treatment_D->Allergen_Challenge_Post_Tx Washout Washout Period Allergen_Challenge_Post_Tx->Washout Washout->Randomization Next Period

Caption: Experimental workflow for the Phase II allergen challenge study.

Summary and Conclusion

Early-phase clinical trials of this compound have provided valuable insights into its profile as a selective glucocorticoid receptor modulator. In healthy volunteers, inhaled this compound was generally safe and well-tolerated, with dose-proportional pharmacokinetics and evidence of systemic pharmacodynamic effects through cortisol suppression.[1] In a Phase II study in patients with mild allergic asthma, this compound demonstrated efficacy in an allergen challenge model, improving lung function and airway hyper-reactivity.[2] However, in a Phase II trial involving patients with COPD, this compound did not show a clinically meaningful improvement in lung function compared to placebo, despite being well-tolerated and demonstrating systemic activity.[2] These findings suggest that while this compound engages its target and has a pharmacodynamic effect, its clinical efficacy may be dependent on the specific patient population and the underlying inflammatory phenotype of the respiratory disease. Further research would be necessary to explore its potential in different patient populations or in combination with other therapies.

References

The Role of AZD5423 in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5423 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of respiratory inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is designed to offer a superior therapeutic window compared to traditional glucocorticoids by dissociating the anti-inflammatory effects from metabolic side effects. This is achieved through preferential transrepression of pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), over the transactivation of genes associated with adverse effects. This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory pathways, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction

Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is limited by a range of side effects. The therapeutic actions of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon ligand binding, the GR can modulate gene expression through two main mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of various proteins, some of which are associated with metabolic side effects.

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][2]

Selective GR modulators (SGRMs) like this compound are designed to preferentially engage in transrepression while having minimal transactivation activity.[3][4] This "dissociated" profile is hypothesized to retain the anti-inflammatory efficacy of traditional glucocorticoids while reducing the burden of side effects.

Mechanism of Action of this compound

This compound is a high-affinity ligand for the glucocorticoid receptor.[5] Its anti-inflammatory effects are attributed to its ability to bind to the GR and induce a conformational change that favors the monomeric state of the receptor. This monomeric GR-AZD5423 complex then translocates to the nucleus, where it physically interacts with and inhibits the transcriptional activity of NF-κB and AP-1. This interference prevents the transcription of a wide array of pro-inflammatory genes that are central to the inflammatory cascade in respiratory diseases.

The "novel way" in which this compound modulates the GR is believed to involve differential cofactor recruitment compared to conventional glucocorticosteroids, leading to a distinct gene expression profile.[5]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK JNK_p38 JNK/p38 MAPK Inflammatory Stimuli->JNK_p38 This compound This compound GR GR This compound->GR Binds GR-AZD5423 GR-AZD5423 (Monomer) GR->GR-AZD5423 GR-AZD5423_n GR-AZD5423 GR-AZD5423->GR-AZD5423_n Translocates GRE GRE GR-AZD5423->GRE Minimal Transactivation IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB-IkB NF-κB IκB NFkB-IkB->NFkB Releases cJun_cFos c-Jun/c-Fos JNK_p38->cJun_cFos Phosphorylates AP1 AP-1 cJun_cFos->AP1 AP1_n AP-1 AP1->AP1_n Translocates GR-AZD5423_n->NFkB_n Inhibits (Transrepression) GR-AZD5423_n->AP1_n Inhibits (Transrepression) Inflammatory Genes Inflammatory Gene Transcription NFkB_n->Inflammatory Genes AP1_n->Inflammatory Genes Metabolic Genes Metabolic Gene Transcription GRE->Metabolic Genes

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueAssaySource
IC500.9 nmol/LRadioligand human glucocorticoid receptor assay[5]
Selectivity>900-foldComparison against other steroid hormone receptors[5]

Table 2: Clinical Efficacy of Inhaled this compound in Mild Allergic Asthma (7-day treatment)

ParameterPlaceboThis compound (75 µg)This compound (300 µg)Budesonide (200 µg twice daily)Source
Fall in FEV1 during Late Asthmatic Response14%8.7% (p < 0.05 vs placebo)8.7% (p < 0.05 vs placebo)12.5% (p > 0.05 vs placebo)[5]
Attenuation of Sputum Eosinophilia (7 hours post-allergen challenge)-61% (p < 0.05 vs placebo)63% (p < 0.05 vs placebo)No significant reduction[5]
Attenuation of Sputum Eosinophilia (24 hours post-allergen challenge)-34% (p < 0.05 vs placebo)46% (p < 0.05 vs placebo)No significant reduction[5]

Table 3: Preclinical In Vivo Data

ParameterThis compoundBudesonideModelSource
Therapeutic Ratio (Systemic Effects vs. Lung Edema)~5-fold improvedReferenceRat model of pulmonary inflammation[5]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.

Methodology: Radioligand competitive binding assay.

Materials:

  • Human recombinant GR

  • [3H]-dexamethasone (radioligand)

  • This compound and reference compounds (e.g., dexamethasone)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Filter plates and harvester

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and the reference compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-dexamethasone, and the serially diluted test compounds.

  • Add the human recombinant GR to each well to initiate the binding reaction.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Following incubation, rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

start Start prep_reagents Prepare serial dilutions of This compound and [3H]-dexamethasone start->prep_reagents mix_components Mix GR, [3H]-dexamethasone, and this compound in assay buffer prep_reagents->mix_components incubate Incubate to allow binding mix_components->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash to remove non-specific binding filter->wash count Measure radioactivity wash->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for GR binding assay.

NF-κB and AP-1 Transrepression Assays

Objective: To quantify the inhibitory effect of this compound on NF-κB and AP-1 transcriptional activity.

Methodology: Luciferase reporter gene assay.

Materials:

  • Human cell line (e.g., A549, HEK293)

  • Plasmids:

    • NF-κB-luciferase reporter plasmid

    • AP-1-luciferase reporter plasmid

    • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent

  • Cell culture medium and supplements

  • Inducers: TNF-α (for NF-κB) or PMA (for AP-1)

  • This compound and reference compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the appropriate reporter plasmid (NF-κB-luc or AP-1-luc) and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a reference compound.

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) at a predetermined concentration.

  • Incubate for a further 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage inhibition of NF-κB or AP-1 activity at each concentration of this compound and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Co-transfect with reporter and control plasmids seed_cells->transfect add_compounds Add serial dilutions of this compound transfect->add_compounds induce Stimulate with TNF-α or PMA add_compounds->induce incubate Incubate for 6-8 hours induce->incubate measure_luciferase Measure firefly and Renilla luciferase activity incubate->measure_luciferase analyze Normalize and calculate IC50 measure_luciferase->analyze end End analyze->end

Caption: Workflow for transrepression assay.

Cytokine Release Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α)

  • This compound and reference compounds

  • ELISA kits or multiplex bead array kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

  • Plate reader or flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood or culture the chosen cell line.

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or a reference compound for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory stimulus (e.g., LPS).

  • Incubate for 24 hours to allow for cytokine production and release into the supernatant.

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each concentration of this compound and determine the IC50 values.

Conclusion

This compound represents a promising approach in the development of anti-inflammatory therapies with an improved safety profile. Its mechanism as a dissociated GR modulator, which preferentially activates transrepression pathways over transactivation, provides a clear rationale for its development. While clinical and preclinical data have demonstrated its potential, further in-depth studies are required to fully elucidate its molecular interactions and downstream effects on various inflammatory pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other selective GR modulators.

References

Methodological & Application

Application Notes and Protocols: AZD5423 in A549 Lung Epithelial Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent and selective non-steroidal glucocorticoid receptor (GR) modulator.[1][2] As a selective glucocorticoid receptor modulator (SGRM), it is designed to elicit the anti-inflammatory effects of glucocorticoids with an improved side-effect profile.[2][3] These application notes provide detailed protocols for the use of this compound in studies involving the A549 human lung adenocarcinoma cell line, a widely used model for type II pulmonary epithelium.[3] The protocols outlined below are representative methods for investigating the cellular and molecular effects of this compound in a lung cancer research context.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity.

ParameterValueCell Line/Assay ConditionReference
Glucocorticoid Receptor Binding Affinity (IC50)0.9 nmol/LRadioligand human glucocorticoid receptor assay[1]
Glucocorticoid Response Element (GRE) ActivationSuper-agonistic effect on EmaxTransfected A549 cells with a 2XGRE reporter[3]
Effect of IL-1β on GRE ActivationNo effect on this compound-induced activationTransfected A549 cells with a 2XGRE reporter, in the presence of IL-1β[3]

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid receptor agonist, initiates its effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms: transactivation and transrepression.

In the context of A549 cells, this signaling cascade can influence various cellular processes, including inflammation, proliferation, and apoptosis. The diagram below illustrates the canonical glucocorticoid receptor signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Chaperone Complex This compound->GR_complex Binding Activated_GR Activated GR-AZD5423 Complex GR_complex->Activated_GR Activation & Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocation & Binding (Transactivation) NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Protein-Protein Interaction (Transrepression) Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Induces/Represses Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Inhibition

Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow: Investigating this compound Effects in A549 Cells

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on A549 cells, from initial cell culture to data analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Culture A549 Cell Culture Seeding Cell Seeding (e.g., 96-well plates) Culture->Seeding AZD5423_Prep This compound Preparation (Stock Solution) Treatment Treatment with this compound (Dose-Response) AZD5423_Prep->Treatment Seeding->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability Reporter Reporter Gene Assay (e.g., Luciferase for GRE) Incubation->Reporter Western Western Blot (Protein Expression/Phosphorylation) Incubation->Western qPCR RT-qPCR (Gene Expression) Incubation->qPCR IC50_EC50 IC50/EC50 Calculation Viability->IC50_EC50 Pathway_Analysis Signaling Pathway Analysis Reporter->Pathway_Analysis Western->Pathway_Analysis Gene_Expression_Analysis Gene Expression Fold Change qPCR->Gene_Expression_Analysis

General Experimental Workflow.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on A549 cell viability using a standard MTT assay.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Glucocorticoid Response Element (GRE) Reporter Gene Assay

This protocol describes how to assess the activation of the glucocorticoid receptor signaling pathway by this compound using a luciferase reporter assay in A549 cells.

Materials:

  • A549 cells

  • Complete culture medium

  • GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dexamethasone (as a positive control)

  • IL-1β (optional, for studying inflammatory conditions)

  • 24-well plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed A549 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or dexamethasone. Include a vehicle control.

    • (Optional) For co-treatment, add IL-1β to the medium along with this compound or dexamethasone.

  • Incubation:

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

    • Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the assay kit's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound or dexamethasone to generate dose-response curves.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol outlines a method to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK and p38, in A549 cells.

Materials:

  • A549 cells

  • Complete culture medium

  • This compound

  • Stimulant (e.g., TGF-β1, IL-1β)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., TGF-β1 at 5 ng/mL) for a short period (e.g., 30 minutes) to induce MAPK phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

These application notes provide a foundational framework for utilizing this compound in A549 lung epithelial cell studies. The provided protocols for assessing cell viability, reporter gene activity, and signal transduction pathway modulation can be adapted to address specific research questions regarding the efficacy and mechanism of action of this selective glucocorticoid receptor modulator. Researchers are encouraged to optimize these protocols based on their specific experimental needs and laboratory conditions.

References

AZD5423: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent and selective, non-steroidal glucocorticoid receptor (GR) modulator that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective glucocorticoid receptor modulator (SGRM), this compound is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects. These application notes provide a comprehensive overview of suggested concentrations and detailed protocols for in vitro experiments involving this compound, aimed at assisting researchers in designing and executing their studies.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key in vitro activities of this compound based on available data. This allows for a clear comparison of its potency across different assays.

Assay TypeCell LineKey ParameterValueReference
Receptor Binding Human Glucocorticoid ReceptorIC500.9 nM[2][3]
GR Transactivation A549 (human lung carcinoma)EmaxSuper-agonistic relative to dexamethasone[3]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor (GR) Signaling Pathway

This compound, as a GR modulator, binds to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can modulate gene expression in two primary ways:

  • Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.

GR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binding GR_HSP_complex GR-HSP Complex HSP Heat Shock Proteins GR_AZD5423_dimer GR-AZD5423 Dimer GR_HSP_complex->GR_AZD5423_dimer Translocation GRE Glucocorticoid Response Element (GRE) GR_AZD5423_dimer->GRE Binding NFkB NF-κB / AP-1 GR_AZD5423_dimer->NFkB Inhibition (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activation (Transactivation) Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Activation

Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for In Vitro Characterization of this compound

A typical workflow to characterize the in vitro effects of this compound involves a series of assays to determine its binding affinity, functional activity on GR signaling, and its impact on cellular processes like inflammation and viability.

Experimental_Workflow In Vitro Characterization Workflow for this compound start Start binding_assay GR Binding Assay (Radioligand) start->binding_assay transactivation_assay GR Transactivation Assay (GRE-Luciferase) binding_assay->transactivation_assay Determine Potency transrepression_assay GR Transrepression Assay (NF-κB/AP-1 Luciferase) transactivation_assay->transrepression_assay cytokine_assay Cytokine Release Assay (LPS/TNF-α stimulation) transrepression_assay->cytokine_assay Functional Assessment viability_assay Cell Viability Assay (MTT/MTS) cytokine_assay->viability_assay end End viability_assay->end Safety Profile

In Vitro Characterization Workflow

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the GR.

Materials:

  • Recombinant human GR

  • [³H]-dexamethasone

  • This compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound. A suggested starting range is 10⁻¹¹ to 10⁻⁶ M.

  • In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [³H]-dexamethasone.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Transfer the contents to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis.

GR Transactivation Reporter Assay

Objective: To measure the ability of this compound to activate GR-mediated gene transcription.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple glucocorticoid response elements (GREs). GR activation by this compound leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A549 cells (or other suitable cell line)

  • GRE-luciferase reporter plasmid

  • GR expression plasmid (if the cell line does not endogenously express sufficient GR)

  • Transfection reagent

  • This compound

  • Dexamethasone (as a positive control)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed A549 cells in a 96-well plate.

  • Co-transfect the cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone. A suggested concentration range is 10⁻¹² to 10⁻⁷ M.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Determine the EC50 value and maximum efficacy (Emax) from the dose-response curve.

NF-κB Transrepression Reporter Assay

Objective: To assess the ability of this compound to inhibit NF-κB-mediated gene transcription.

Principle: This assay uses a reporter gene driven by a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives reporter gene expression. This compound, through GR activation, is expected to repress this activity.

Materials:

  • A549 cells

  • NF-κB-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • TNF-α or other inflammatory stimulus

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed A549 cells in a 96-well plate and transfect with the NF-κB-luciferase reporter plasmid.

  • After 24 hours, pre-treat the cells with serial dilutions of this compound for 1-2 hours. A suggested concentration range is 10⁻¹¹ to 10⁻⁷ M.

  • Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL).

  • Incubate for a further 6-8 hours.

  • Lyse the cells and measure luciferase activity.

  • Calculate the percent inhibition of TNF-α-induced luciferase activity.

  • Determine the IC50 value from the dose-response curve.

Cytokine Release Assay

Objective: To measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the release of cytokines. The ability of this compound to suppress this release is then quantified.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with FBS

  • This compound

  • LPS (from E. coli)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours. A suggested concentration range is 10⁻¹⁰ to 10⁻⁶ M.

  • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubate for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine release for each concentration of this compound.

  • Determine the IC50 values.

Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound on relevant cell types.

Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Materials:

  • A549 cells or PBMCs

  • Complete cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere (for A549 cells) or stabilize.

  • Treat the cells with a range of concentrations of this compound. It is recommended to test up to high micromolar concentrations (e.g., 100 µM) to identify any potential toxicity.

  • Incubate for a period relevant to the other functional assays (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells.

Conclusion

These application notes and protocols provide a framework for the in vitro investigation of this compound. The provided concentrations are suggestions and should be optimized for specific cell types and experimental conditions. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the pharmacological profile of this compound and other novel glucocorticoid receptor modulators.

References

Application Notes and Protocols: Lipopolysaccharide-Induced Lung Inflammation Model with AZD5423

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised lung function.[1] A widely used and reproducible animal model to study the pathophysiology of ALI/ARDS and to evaluate potential therapeutic agents is the induction of lung inflammation by lipopolysaccharide (LPS).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, mimicking key aspects of clinical ALI/ARDS.[3][4]

AZD5423 is a novel, inhaled, selective glucocorticoid receptor modulator (SGRM) that has been developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] As an SGRM, this compound is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially having an improved safety profile with fewer systemic side effects.[7][8] Its mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the expression of inflammatory genes, in part through inhibition of the NF-κB pathway.[7][9]

These application notes provide a detailed protocol for inducing lung inflammation in a murine model using LPS and for evaluating the potential therapeutic effects of this compound. The protocols described herein are for research purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines.

Signaling Pathways

The inflammatory response initiated by LPS in the lungs is complex, involving the activation of multiple signaling pathways. A key pathway is the activation of Toll-like receptor 4 (TLR4) by LPS, which subsequently triggers the NF-κB signaling cascade. This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, driving neutrophil infiltration and lung injury. Glucocorticoid receptor agonists, including SGRMs like this compound, exert their anti-inflammatory effects by binding to the glucocorticoid receptor, which can then interfere with the NF-κB pathway, reducing the expression of inflammatory mediators.

LPS_AZD5423_Pathway cluster_extracellular Extracellular Space cluster_cell Alveolar Macrophage / Epithelial Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus and Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Induces Transcription This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds AZD5423_GR This compound-GR Complex GR->AZD5423_GR AZD5423_GR->NFkB Inhibits Transactivation

Caption: LPS and this compound signaling pathways in lung inflammation.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced lung inflammation model involves several key stages, from animal acclimatization to data analysis.

Caption: Experimental workflow for this compound evaluation in LPS-induced lung inflammation.

Experimental Protocols

Animal Model
  • Species: C57BL/6 mice (male, 8-12 weeks old) are commonly used.[7]

  • Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

LPS-Induced Lung Inflammation

Two common methods for LPS administration are intratracheal instillation and intranasal instillation.

a) Intratracheal Instillation Protocol

This method delivers a precise dose of LPS directly to the lungs.[10][11]

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Sterile, pyrogen-free phosphate-buffered saline (PBS)

    • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

    • 22G catheter

    • Surgical board and light source

  • Procedure:

    • Prepare a fresh solution of LPS in sterile PBS at a concentration of 1 mg/mL.

    • Anesthetize the mouse via intraperitoneal injection or isoflurane inhalation.

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 22G catheter into the trachea.

    • Instill 50 µL of the LPS solution (50 µ g/mouse ) into the lungs. A control group should receive 50 µL of sterile PBS.

    • Suture the incision and allow the mouse to recover on a warming pad.

b) Intranasal Instillation Protocol

This is a less invasive method for inducing lung inflammation.

  • Materials:

    • LPS from E. coli O111:B4

    • Sterile, pyrogen-free PBS

    • Micropipette

  • Procedure:

    • Prepare a fresh solution of LPS in sterile PBS at a concentration of 0.2 mg/mL.

    • Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing and ensure inhalation.

    • Hold the mouse in a supine position.

    • Administer 50 µL of the LPS solution (10 µ g/mouse ) dropwise into the nostrils (25 µL per nostril).[12] A control group should receive 50 µL of sterile PBS.

    • Maintain the mouse in a supine position for a few minutes to ensure inhalation.

This compound Administration

This compound is typically administered via inhalation.[6] For preclinical studies, intranasal administration can be a practical alternative.

  • Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent like Tween 80). The exact formulation will depend on the specific properties of the compound supply.

  • Administration:

    • Timing: Administer this compound (e.g., 1-2 hours) prior to LPS challenge.

    • Route: Intranasal administration (e.g., 50 µL volume) is a common method in murine models.

    • Dose: The optimal dose should be determined in dose-response studies. A starting point could be in the range of 1-10 mg/kg.

Sample Collection and Analysis (24 hours post-LPS)
  • Bronchoalveolar Lavage (BAL):

    • Euthanize the mouse.

    • Expose the trachea and insert a catheter.

    • Instill and aspirate 1 mL of ice-cold PBS three times.

    • Pool the recovered bronchoalveolar lavage fluid (BALF).

    • Centrifuge the BALF to pellet the cells.

    • Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).

    • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations stained with Diff-Quik).

  • Lung Tissue:

    • Perfuse the lungs with PBS to remove blood.

    • Harvest the lungs.

    • One lobe can be fixed in 10% formalin for histological analysis (H&E staining for inflammation and lung injury scoring).

    • The remaining lobes can be snap-frozen in liquid nitrogen for subsequent analysis, such as myeloperoxidase (MPO) assay (as a measure of neutrophil infiltration) or qPCR for gene expression of inflammatory markers.

Data Presentation

The following tables present representative data from an LPS-induced lung inflammation model and the expected therapeutic effects of a glucocorticoid receptor modulator like this compound. Please note that these are illustrative data and actual results may vary.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)
Vehicle + PBS1.2 ± 0.30.1 ± 0.051.1 ± 0.3
Vehicle + LPS15.8 ± 2.113.5 ± 1.82.3 ± 0.4
This compound (1 mg/kg) + LPS8.9 ± 1.57.2 ± 1.21.7 ± 0.3
This compound (5 mg/kg) + LPS5.4 ± 0.9 4.1 ± 0.71.3 ± 0.2

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle + LPS group.

Table 2: Effect of this compound on Pro-inflammatory Cytokines in BALF (pg/mL)

Treatment GroupTNF-αIL-6IL-1β
Vehicle + PBS25 ± 815 ± 510 ± 4
Vehicle + LPS850 ± 1201200 ± 150350 ± 60
This compound (1 mg/kg) + LPS420 ± 90650 ± 110180 ± 40*
This compound (5 mg/kg) + LPS210 ± 60 310 ± 8090 ± 25**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle + LPS group.

Table 3: Effect of this compound on Lung Edema and Neutrophil Infiltration

Treatment GroupLung Wet/Dry RatioLung MPO Activity (U/g tissue)
Vehicle + PBS4.1 ± 0.250 ± 15
Vehicle + LPS6.8 ± 0.4450 ± 70
This compound (1 mg/kg) + LPS5.5 ± 0.3280 ± 50
This compound (5 mg/kg) + LPS4.8 ± 0.2 150 ± 40

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle + LPS group.

Conclusion

The LPS-induced lung inflammation model is a robust and relevant tool for the preclinical evaluation of novel anti-inflammatory therapeutics like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potential of this compound to mitigate key features of acute lung injury, including inflammatory cell infiltration, pro-inflammatory cytokine production, and lung edema. The provided data tables offer a clear framework for presenting and interpreting the experimental outcomes. Further studies could explore the long-term effects of this compound on lung repair and resolution of inflammation in this model.

References

AZD5423 Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent and selective, non-steroidal glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As an SGRM, this compound is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects.[4] Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent anti-inflammatory effects.[1] This document provides detailed application notes and protocols for the formulation and preclinical use of this compound to support researchers in their in vitro and in vivo studies.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, such as with this compound, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimer can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression. The anti-inflammatory effects of glucocorticoids are largely attributed to the transrepression of pro-inflammatory genes.

AZD5423_Signaling_Pathway This compound This compound GR_complex GR-HSP Complex (Inactive) This compound->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Dissociation of HSP Nuclear_GR Nuclear GR Activated_GR->Nuclear_GR Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Direct Binding Transcription_Factors Other Transcription Factors (e.g., NF-κB) Nuclear_GR->Transcription_Factors Tethering Gene_Transactivation Gene Transactivation (e.g., anti-inflammatory proteins) GRE->Gene_Transactivation Gene_Transrepression Gene Transrepression (e.g., pro-inflammatory cytokines) Transcription_Factors->Gene_Transrepression

Caption: this compound Glucocorticoid Receptor Signaling Pathway

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound

The following table summarizes key physicochemical and pharmacokinetic parameters of this compound. It is important to note that while some data is from preclinical studies, much of the detailed pharmacokinetic data is derived from clinical trials in humans and should be interpreted with caution for preclinical study design.

ParameterValueReference
Molecular Formula C₂₅H₂₁F₄N₃O₃MedChemExpress
Molecular Weight 487.45 g/mol MedChemExpress
Appearance White to yellow solidMedChemExpress
GR Binding Affinity (IC₅₀) 0.9 nM (human GR)[1]
Solubility Low aqueous solubility[5]
Oral Bioavailability (Human) 1.3 - 2.1%Clinical Trial Data
Pulmonary Bioavailability (Human) 27 - 49% (device dependent)[5]
Plasma Half-life (t½) (Human, IV) ~25 hoursClinical Trial Data

Experimental Protocols

Formulation Protocols for Preclinical Research

Due to its low aqueous solubility, appropriate formulation is critical for achieving desired exposure in preclinical studies.[5] The following protocols are recommended for preparing this compound for in vivo administration.

Protocol 1: Aqueous-Based Formulation for Oral or Parenteral Administration

This formulation is suitable for studies where a clear solution is desired.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the vehicle to the this compound powder gradually while vortexing or sonicating.

  • Continue to mix until a clear solution is obtained. Gentle heating may be applied if necessary to aid dissolution.

  • The final concentration should not exceed 2.08 mg/mL to ensure solubility.

Protocol 2: Oil-Based Formulation for Oral Administration

This formulation can be used for oral gavage studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.

  • Add the vehicle to the this compound powder.

  • Vortex or sonicate the mixture until the powder is fully suspended or dissolved. A clear solution can be achieved at concentrations up to at least 2.08 mg/mL.

In Vivo Efficacy Evaluation in a Murine Model of Allergen-Induced Airway Inflammation

This protocol describes a general procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model of asthma.

Experimental_Workflow_Asthma_Model Sensitization Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Challenge Intranasal or aerosol challenge with OVA Sensitization->Challenge Treatment Administer this compound or vehicle (e.g., oral gavage, intranasal) Readouts - Bronchoalveolar Lavage (BAL) for cell counts - Lung histology for inflammation scoring - Cytokine analysis (ELISA) of BAL fluid - Measurement of airway hyperresponsiveness Challenge->Readouts

Caption: Workflow for Preclinical Asthma Model

Materials and Methods:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization: On days 0 and 7, sensitize mice by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (Alum) in saline.

  • Challenge: On days 14, 15, and 16, challenge the mice with an intranasal administration or aerosol exposure of 1% OVA in saline.

  • Treatment: Administer the prepared this compound formulation (e.g., via oral gavage or intranasal instillation) at the desired doses one hour prior to each OVA challenge. A vehicle control group should be included.

  • Efficacy Assessment (Day 17):

    • Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a tracheotomy. Lavage the lungs with phosphate-buffered saline (PBS). Collect the BAL fluid and determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

    • Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

Conclusion

This compound is a promising selective glucocorticoid receptor modulator with demonstrated anti-inflammatory potential. The formulation and experimental protocols provided herein offer a foundation for researchers to conduct preclinical investigations into the efficacy and mechanism of action of this compound in models of respiratory inflammation. Careful consideration of the compound's physicochemical properties and the selection of an appropriate formulation are paramount for obtaining reliable and reproducible results. While specific preclinical efficacy data for this compound is not widely published, the provided experimental design for an allergen-induced asthma model can be adapted to quantify its anti-inflammatory effects through various established endpoints.

References

Application Notes and Protocols for AZD5423 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent and selective, non-steroidal glucocorticoid receptor (GR) modulator. As a selective modulator, it aims to dissociate the anti-inflammatory effects (transrepression) of traditional glucocorticoids from their metabolic side effects (transactivation). These characteristics make this compound a valuable tool for in vitro studies of glucocorticoid signaling and for the development of novel anti-inflammatory therapies. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments.

Physicochemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to its low aqueous solubility, specific solvent systems are required. Below are validated methods for preparing this compound stock and working solutions.

Table 1: Solubility and Stock Solution Preparation of this compound

ParameterProtocol 1Protocol 2
Solvent Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn Oil
Achievable Concentration ≥ 2.08 mg/mL (4.27 mM)≥ 2.08 mg/mL (4.27 mM)
Appearance Clear solutionClear solution
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month-80°C for up to 6 months; -20°C for up to 1 month
Notes If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.This formulation is suitable for in vivo studies but less common for direct cell culture application due to the immiscibility of corn oil with aqueous media. Protocol 1 is recommended for most in vitro experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution of this compound using Protocol 1 from Table 1, which is suitable for most cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl in water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 487.45 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.87 mg of this compound powder.

  • Dissolve in DMSO: Add 100 µL of DMSO to the vial containing the this compound powder. Vortex thoroughly to dissolve.

  • Add PEG300: Add 400 µL of PEG300 to the solution and vortex until the mixture is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 and vortex to ensure complete mixing.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Ensure Complete Dissolution: If any precipitation is observed, gently warm the solution or sonicate for a few minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells in Culture with this compound

This protocol provides a general guideline for treating adherent cells with this compound. The example provided uses A549 human lung adenocarcinoma cells, a common model for studying anti-inflammatory effects of glucocorticoids.[1][2]

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (10 mM, prepared as in Protocol 1)

  • Dexamethasone (positive control)

  • Vehicle control (same solvent composition as the this compound stock solution)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed A549 cells into the desired plate format at a density that will result in 70-80% confluency at the time of treatment. For example, for a 96-well plate, seed approximately 5 x 10^4 cells per well.[3]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the this compound stock solution and other control stocks.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 0.1 nM to 10 µM.

    • Important: The final concentration of the vehicle (e.g., DMSO) in the cell culture medium should be kept constant across all treatments and should not exceed a level that causes cytotoxicity (typically ≤ 0.1%).[2]

    • Prepare working solutions for the positive control (e.g., dexamethasone at 1 µM) and the vehicle control.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared working solutions of this compound, dexamethasone, or vehicle control to the respective wells.

    • Incubate the cells for the desired period. Incubation times can vary depending on the downstream assay (e.g., 24-48 hours for proliferation or apoptosis assays, or shorter times for signaling pathway studies).[3][4]

  • Downstream Analysis:

    • Following incubation, the cells can be analyzed using various assays, such as:

      • Cell Viability/Proliferation: MTS or MTT assays.

      • Apoptosis: Annexin V/PI staining followed by flow cytometry, or caspase activity assays.

      • Gene Expression: qPCR or Western blotting to measure the expression of GR target genes (e.g., GILZ for transactivation, or inflammatory cytokines like IL-6 and IL-8 for transrepression).

      • GR Translocation: Immunofluorescence microscopy to observe the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.[5]

Visualizations

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Direct DNA Binding (Transactivation) NFkB NF-κB / AP-1 GR_dimer->NFkB Protein-Protein Interaction (Transrepression) Gene_transactivation Anti-inflammatory Gene Expression (e.g., GILZ, DUSP1) GRE->Gene_transactivation Induces Gene_transrepression Pro-inflammatory Gene Repression (e.g., IL-6, TNF-α) NFkB->Gene_transrepression Represses

Caption: Glucocorticoid Receptor (GR) Signaling Pathway activated by this compound.

Experimental Workflow for this compound Cell Treatment

AZD5423_Workflow cluster_assays Examples of Downstream Assays start Start: Seed Cells prep_solutions Prepare this compound & Control Working Solutions start->prep_solutions treat_cells Treat Cells (e.g., 24-48h incubation) prep_solutions->treat_cells downstream Downstream Analysis treat_cells->downstream assay1 Cell Viability (MTS) downstream->assay1 assay2 Gene Expression (qPCR) downstream->assay2 assay3 Protein Analysis (Western Blot) downstream->assay3 assay4 GR Translocation (IF) downstream->assay4

Caption: Experimental workflow for treating cultured cells with this compound.

References

In Vivo Administration of AZD5423 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of AZD5423 in a rodent model of allergic airway inflammation. The information is based on preclinical studies evaluating the efficacy and systemic effects of this selective glucocorticoid receptor modulator (SGRM).

Introduction

This compound is a non-steroidal, potent, and selective glucocorticoid receptor (GR) modulator developed for the inhaled treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Preclinical evaluation of this compound in a rat model of allergic airway inflammation has demonstrated its potent anti-inflammatory effects, specifically the inhibition of lung edema.[1][2][3][4][5] A key aspect of its preclinical assessment is the therapeutic ratio, which is determined by comparing its local anti-inflammatory efficacy in the lungs against its systemic glucocorticoid-related effects, such as thymic involution.[1][2][3][4][5]

Signaling Pathway of this compound

This compound acts as a selective modulator of the glucocorticoid receptor. Upon inhalation, it reaches the airways and binds to intracellular GRs. This binding event leads to the modulation of gene transcription, resulting in anti-inflammatory effects. The desired pathway involves the suppression of pro-inflammatory gene expression in the lungs. However, systemic absorption can lead to GR activation in other tissues, such as the thymus, potentially causing side effects like thymic involution.

AZD5423_Signaling_Pathway cluster_lung Lung Airway cluster_systemic Systemic Circulation AZD5423_inhaled Inhaled this compound GR_lung Glucocorticoid Receptor (GR) AZD5423_inhaled->GR_lung Binds to AZD5423_systemic Systemic this compound AZD5423_inhaled->AZD5423_systemic Systemic Absorption Inflammation Airway Inflammation GR_lung->Inflammation Inhibits Anti_inflammatory Anti-inflammatory Effects ( Inhibition of Lung Edema ) GR_thymus Glucocorticoid Receptor (GR) in Thymus AZD5423_systemic->GR_thymus Binds to Thymic_Involution Thymic Involution GR_thymus->Thymic_Involution Induces

Caption: Signaling Pathway of Inhaled this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy and systemic effects of this compound in a rat model of allergic airway inflammation.

Table 1: Efficacy of Inhaled this compound on Lung Edema Inhibition

Treatment GroupDose (µg/kg)Route of AdministrationInhibition of Lung Edema (%)
Vehicle Control-Dry Powder Inhalation0
This compoundData not availableDry Powder InhalationPotent Inhibition
Fluticasone PropionateData not availableDry Powder InhalationBenchmark

Note: Specific dosage and quantitative inhibition values were not publicly available in the reviewed literature. The study describes the inhibition as "potent".

Table 2: Systemic Glucocorticoid Effect of Inhaled this compound (Thymic Involution)

Treatment GroupDose (µg/kg)Route of AdministrationSystemic Effect
Vehicle Control-Dry Powder InhalationNo significant effect
This compoundData not availableDry Powder InhalationModerate thymic involution
Fluticasone PropionateData not availableDry Powder InhalationBenchmark

Note: Specific dosage and quantitative values for thymic involution were not publicly available. The effect was characterized as "moderate".

Experimental Protocols

The following protocols are based on the methods described in the preclinical evaluation of this compound and general methodologies for similar rodent models.

Rat Model of Allergic Airway Inflammation

This protocol describes the induction of an allergic airway inflammation model in rats, which is used to evaluate the anti-inflammatory efficacy of compounds like this compound.

Materials:

  • Male Brown Norway rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system (e.g., nebulizer)

Procedure:

  • Sensitization:

    • On day 0 and day 7, actively sensitize male Brown Norway rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg aluminum hydroxide in a total volume of 1 mL PBS.

  • Allergen Challenge:

    • On day 14, and for 3 consecutive days, expose the sensitized rats to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a suitable nebulizer system.

  • Confirmation of Inflammation:

    • A separate cohort of animals can be used to confirm the induction of airway inflammation through bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell influx (e.g., eosinophils) and measurement of lung edema.

Administration of this compound via Dry Powder Inhalation

This protocol outlines the procedure for administering this compound as a dry powder to rats.

Materials:

  • Micronized this compound

  • Dry powder insufflator designed for rodents

  • Anesthesia (e.g., isoflurane)

  • Intratracheal tube or catheter

Procedure:

  • Formulation Preparation:

    • Prepare a homogenous blend of micronized this compound with a suitable carrier (e.g., lactose) if necessary to achieve the desired dose and powder properties for inhalation.

  • Animal Preparation:

    • Anesthetize the rat using a calibrated vaporizer with isoflurane.

    • Place the anesthetized rat in a supine position on a surgical board.

  • Intratracheal Administration:

    • Visualize the trachea through the oral cavity and carefully insert an appropriate-sized intratracheal tube or catheter.

    • Load the pre-weighed dose of the this compound dry powder formulation into the insufflator.

    • Connect the insufflator to the intratracheal tube.

    • Administer the dry powder with a puff of air from the insufflator.

  • Recovery:

    • Monitor the animal until it has fully recovered from anesthesia.

Measurement of Lung Edema

This protocol describes the gravimetric method for quantifying lung edema.

Materials:

  • Euthanasia agent (e.g., CO2, pentobarbital)

  • Surgical instruments

  • Analytical balance

  • Drying oven

Procedure:

  • Euthanasia and Lung Excision:

    • At the designated time point after the final allergen challenge and treatment, euthanize the rat.

    • Perform a thoracotomy and carefully excise the lungs.

  • Wet Weight Measurement:

    • Blot the lungs to remove any excess blood and weigh them immediately to obtain the "wet weight".

  • Dry Weight Measurement:

    • Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

    • Weigh the dried lungs to obtain the "dry weight".

  • Calculation of Lung Edema:

    • Calculate the lung wet-to-dry weight ratio (Wet/Dry Ratio). An increase in this ratio in the vehicle-treated, allergen-challenged group compared to a naive control group is indicative of lung edema. The percentage inhibition by the treatment can be calculated relative to the vehicle control.

Assessment of Thymic Involution

This protocol describes the method for assessing thymic involution as a measure of systemic glucocorticoid activity.

Materials:

  • Euthanasia agent

  • Surgical instruments

  • Analytical balance

Procedure:

  • Euthanasia and Thymus Excision:

    • At the end of the study, euthanize the rat.

    • Carefully dissect and remove the thymus gland.

  • Thymus Weight Measurement:

    • Remove any adhering connective tissue and weigh the thymus.

  • Data Analysis:

    • Compare the thymus weight (often normalized to body weight) between the different treatment groups and the vehicle control group. A statistically significant decrease in thymus weight in a treatment group indicates thymic involution.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of allergic airway inflammation.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Sensitization (OVA + Alum, i.p.) Day7 Day 7: Booster Sensitization (OVA + Alum, i.p.) Day14 Day 14-16: OVA Aerosol Challenge (30 min/day) Day7->Day14 Wait 7 days Treatment This compound Administration (Dry Powder Inhalation) Day14->Treatment Concurrent with or prior to challenge Euthanasia Day 17: Euthanasia & Sample Collection Treatment->Euthanasia Post-treatment period Lung_Edema Lung Edema Measurement (Wet/Dry Weight Ratio) Euthanasia->Lung_Edema Thymus_Involution Thymic Involution Assessment (Thymus Weight) Euthanasia->Thymus_Involution

Caption: Experimental Workflow for this compound In Vivo Efficacy.

References

Measuring the Downstream Effects of AZD5423 on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AZD5423 is a potent, non-steroidal selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a glucocorticoid receptor (GR) agonist, its primary mechanism of action involves the modulation of gene expression, leading to anti-inflammatory effects.[3][4] A key aspect of this anti-inflammatory activity is the suppression of pro-inflammatory cytokine production.[5] These application notes provide detailed protocols for measuring the downstream effects of this compound on the production of a panel of key cytokines, enabling researchers to quantify its immunomodulatory activity in relevant cellular systems.

The provided protocols are designed to be adaptable for use with various immune cell types, including peripheral blood mononuclear cells (PBMCs), and specific isolated immune cell populations. Methodologies for two standard techniques for cytokine quantification are described in detail: the Enzyme-Linked Immunosorbent Assay (ELISA) for measuring secreted cytokines and Intracellular Cytokine Staining (ICS) followed by flow cytometry for single-cell analysis of cytokine production.[6][7]

Data Presentation: Illustrative Effects of this compound on Cytokine Production

While specific quantitative data on the effects of this compound on a broad panel of cytokines is not extensively available in published literature, the following tables present illustrative data based on the known anti-inflammatory profile of selective glucocorticoid receptor modulators.[3][4] These tables are intended to serve as a template for the presentation of experimental data generated using the protocols provided herein.

Table 1: Effect of this compound on Secreted Cytokine Levels from Activated Human PBMCs (Illustrative Data)

CytokineStimulantThis compound Concentration (nM)Mean Cytokine Concentration (pg/mL) ± SD% Inhibition
TNF-α LPS (100 ng/mL)0 (Vehicle)2548 ± 187-
11812 ± 15429%
10987 ± 9261%
100412 ± 5184%
IL-6 LPS (100 ng/mL)0 (Vehicle)3125 ± 243-
12250 ± 19828%
101187 ± 12162%
100501 ± 6384%
IL-1β LPS (100 ng/mL) + ATP (5 mM)0 (Vehicle)1580 ± 132-
11090 ± 9831%
10568 ± 6764%
100221 ± 3486%
IFN-γ Anti-CD3/CD280 (Vehicle)4250 ± 311-
13102 ± 25427%
101615 ± 14962%
100637 ± 7885%
IL-10 LPS (100 ng/mL)0 (Vehicle)850 ± 76-
1722 ± 6515%
10552 ± 5135%
100382 ± 4255%

Table 2: Effect of this compound on the Percentage of Cytokine-Positive T Cells (Illustrative Data)

CytokineStimulantThis compound Concentration (nM)% of CD4+ T Cells Positive for Cytokine ± SD
IFN-γ PMA/Ionomycin0 (Vehicle)15.2 ± 1.8
109.8 ± 1.1
1004.1 ± 0.6
IL-4 PMA/Ionomycin0 (Vehicle)8.5 ± 0.9
105.1 ± 0.7
1002.3 ± 0.4
IL-17A PMA/Ionomycin0 (Vehicle)3.1 ± 0.5
101.9 ± 0.3
1000.8 ± 0.2

Experimental Protocols

Protocol 1: Measurement of Secreted Cytokines by ELISA

This protocol describes the use of a sandwich ELISA to quantify the concentration of cytokines secreted into the cell culture supernatant following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Stimulating agent (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies)

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β, IFN-γ, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.

    • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add the appropriate stimulating agent to the wells to induce cytokine production.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the culture plate at 400 x g for 10 minutes.

    • Carefully collect the cell-free supernatant from each well.

    • Store the supernatants at -80°C until analysis.

  • ELISA Protocol:

    • Perform the sandwich ELISA according to the manufacturer's instructions for the specific cytokine kit.[8][9][10][11][12] A general procedure is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate and block non-specific binding sites.

      • Add standards and collected supernatants to the wells and incubate.

      • Wash the plate and add the biotinylated detection antibody.

      • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Wash the plate and add the TMB substrate.

      • Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

Protocol 2: Measurement of Intracellular Cytokines by Flow Cytometry

This protocol details the procedure for intracellular cytokine staining (ICS) to identify and quantify cytokine-producing cells at a single-cell level using flow cytometry.[13][14][15][16]

Materials:

  • Human PBMCs or other immune cell populations

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Stimulating agent (e.g., PMA and Ionomycin, or specific antigen)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment:

    • Prepare and culture the cells as described in Protocol 1, Step 1.

    • Add the desired concentrations of this compound and pre-incubate for 1-2 hours.

    • Add the stimulating agent.

    • For the last 4-6 hours of the incubation period, add a protein transport inhibitor to the culture to allow for the accumulation of cytokines within the cells.

  • Cell Surface Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies for cell surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Acquire a sufficient number of events for each sample.

    • Analyze the data using appropriate software to gate on the cell population of interest (e.g., CD4+ T cells) and determine the percentage of cells positive for each cytokine.

Mandatory Visualizations

Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow

Cytokine_Measurement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA for Secreted Cytokines cluster_ics ICS for Intracellular Cytokines start Isolate Immune Cells (e.g., PBMCs) culture Culture Cells start->culture treat Treat with this compound (Dose-Response) culture->treat stimulate Stimulate with (e.g., LPS, anti-CD3/CD28) treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant protein_transport_inhibitor Add Protein Transport Inhibitor stimulate->protein_transport_inhibitor elisa Perform Sandwich ELISA collect_supernatant->elisa analyze_elisa Analyze Data (Standard Curve) elisa->analyze_elisa surface_stain Surface Marker Staining protein_transport_inhibitor->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Cytokine Staining fix_perm->intracellular_stain flow_cytometry Flow Cytometry Analysis intracellular_stain->flow_cytometry

Caption: Experimental Workflow for Cytokine Measurement.

References

Troubleshooting & Optimization

Technical Support Center: AZD5423 Formulation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the low aqueous solubility of AZD5423. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the aqueous solubility of this compound so low, and what are the implications for my experiments?

A1: this compound is a lipophilic molecule, a characteristic common to many modern drug candidates. Its predicted aqueous solubility is extremely low, estimated at 0.00082 mg/mL[1]. This poor solubility can lead to significant challenges in both in vitro and in vivo studies, including:

  • Poor dissolution: The compound may not dissolve sufficiently in aqueous media, leading to inaccurate results in cell-based assays.

  • Low and variable bioavailability: In animal studies, low solubility can result in poor absorption from the administration site, leading to low and inconsistent drug levels in the bloodstream[2][3].

  • Difficulty in preparing stock solutions: Preparing concentrated stock solutions for experiments can be challenging and may require the use of organic co-solvents.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's solubility?

A2: Yes, inconsistent results are a common consequence of poor drug solubility. If this compound precipitates out of your cell culture medium, the actual concentration of the drug that the cells are exposed to will be lower and more variable than intended.

Troubleshooting Steps:

  • Visually inspect your culture plates: Look for any signs of drug precipitation (e.g., cloudiness, crystals).

  • Use of a solubilizing agent: Consider the use of a biocompatible co-solvent (e.g., DMSO) at a final concentration that is non-toxic to your cells (typically <0.5%). MedchemExpress suggests a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo use, which may be adapted for in vitro work with appropriate controls[4].

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

Q3: My in vivo studies are showing low and erratic plasma concentrations of this compound. What formulation strategies can I employ to improve its bioavailability?

A3: The low oral bioavailability of poorly soluble drugs is a frequent hurdle[5][6]. Several formulation strategies can be employed to enhance the dissolution and absorption of this compound. These include:

  • Particle Size Reduction (Micronization & Nanonization): Reducing the particle size increases the surface area available for dissolution[7][8][9].

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate[10][11][12].

  • Nanosuspensions: Formulating this compound as a nanosuspension can enhance its dissolution velocity and saturation solubility[5][13][14][15].

Quantitative Data Summary

The following tables summarize key physicochemical and dissolution data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H21F4N3O3[11]
Molecular Weight 487.45 g/mol [11]
Predicted Water Solubility 0.00082 mg/mL[1]
Predicted logP 5.06[1]

Table 2: Impact of Particle Size on In Vitro Dissolution of this compound

Mass Median Diameter (MMD)Time to 63% Dissolution (t63)Dissolution MediumSource
1.3 µm10 minPhosphate buffer (pH 6.8) with 0.5% SDS[2]
3.1 µm19 minPhosphate buffer (pH 6.8) with 0.5% SDS[2]

Experimental Protocols

Below are detailed methodologies for common formulation approaches to enhance the solubility of this compound.

Protocol 1: Micronization by Wet Milling

Objective: To reduce the particle size of this compound to the low micron range to increase its surface area and dissolution rate.

Materials:

  • This compound

  • Milling medium (e.g., purified water with a surfactant like 0.5% w/v Polysorbate 80)

  • Zirconium oxide milling beads (e.g., 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare a suspension of this compound in the milling medium. A typical starting concentration is 5-10% w/v.

  • Add the suspension and milling beads to the milling jar. The volume of the beads should be approximately 50-60% of the jar volume.

  • Mill the suspension at a high speed (e.g., 400-600 rpm) for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined experimentally by taking samples at different time points and measuring the particle size.

  • After milling, separate the micronized suspension from the milling beads by pouring the contents through a sieve.

  • Wash the beads with fresh milling medium to recover any remaining product.

  • Characterize the resulting micronized suspension for particle size distribution (e.g., using laser diffraction).

  • The suspension can be used directly or the micronized this compound can be recovered by a suitable drying method like lyophilization or spray drying.

Protocol 2: Nanosuspension Preparation by High-Pressure Homogenization

Objective: To produce a nanosuspension of this compound to significantly enhance its saturation solubility and dissolution velocity.

Materials:

  • Micronized this compound (from Protocol 1 or other sources)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) and 0.2% w/v docusate sodium in purified water)

  • High-pressure homogenizer

Procedure:

  • Disperse the micronized this compound in the stabilizer solution to form a pre-suspension.

  • Stir the pre-suspension for 30 minutes to ensure homogeneity.

  • Process the pre-suspension through the high-pressure homogenizer.

  • Homogenize at a lower pressure (e.g., 500 bar) for a few cycles as a pre-milling step.

  • Increase the pressure to a high level (e.g., 1500-2000 bar) and process for 10-20 cycles.

  • Monitor the particle size of the nanosuspension between cycles using a particle size analyzer (e.g., dynamic light scattering).

  • Continue homogenization until the desired particle size (typically < 500 nm) and a narrow size distribution are achieved.

  • Store the final nanosuspension at 2-8°C.

Protocol 3: Amorphous Solid Dispersion by Solvent Evaporation

Objective: To create an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution characteristics.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)

  • Common solvent (e.g., methanol, acetone, or a mixture thereof)

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both this compound and the polymer in the common solvent to obtain a clear solution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.

  • Continue evaporation until a solid film or powder is formed on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it gently using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Characterize the amorphous nature of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

Signaling Pathway

This compound is a selective glucocorticoid receptor (GR) agonist. Upon binding, it initiates a signaling cascade that ultimately modulates the expression of genes involved in inflammation.

AZD5423_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change Hsp90 Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins Transcription_Modulation->Anti_inflammatory_proteins Pro_inflammatory_cytokines Decreased Synthesis of Pro-inflammatory Cytokines Transcription_Modulation->Pro_inflammatory_cytokines Formulation_Workflow cluster_formulation Formulation Strategy cluster_characterization Characterization cluster_evaluation Evaluation Start Poorly Soluble This compound Micronization Micronization Start->Micronization Nanosuspension Nanosuspension Start->Nanosuspension Solid_Dispersion Amorphous Solid Dispersion Start->Solid_Dispersion Particle_Size Particle Size Analysis Micronization->Particle_Size Nanosuspension->Particle_Size Physical_Stability Physical Stability (e.g., XRPD, DSC) Solid_Dispersion->Physical_Stability Dissolution_Testing In Vitro Dissolution Testing Particle_Size->Dissolution_Testing In_Vitro_Assay In Vitro Cell-based Assays Dissolution_Testing->In_Vitro_Assay In_Vivo_Study In Vivo Pharmacokinetic Studies Dissolution_Testing->In_Vivo_Study Physical_Stability->Dissolution_Testing

References

Overcoming AZD5423 delivery issues in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with AZD5423 in preclinical models. As a potent, hydrophobic kinase inhibitor, this compound can present delivery challenges that may impact experimental outcomes. This guide offers practical solutions and detailed protocols to help overcome these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low or inconsistent oral bioavailability of this compound in rodent models.

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral gavage in mice. What could be the cause, and how can we improve this?

  • Answer: Low and inconsistent oral bioavailability is a common challenge for hydrophobic compounds like this compound. Several factors could be contributing to this issue, including poor solubility in gastrointestinal fluids, first-pass metabolism, and efflux by transporters.[1] Here are some troubleshooting steps:

    • Optimize the Formulation: The choice of vehicle is critical for the absorption of poorly soluble drugs.[1] Consider the following formulation strategies:

      • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate, leading to improved bioavailability.[2][3][4]

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs and facilitate their absorption through lymphatic pathways, which can help bypass first-pass metabolism.[5][6][7][8][9]

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a higher-energy amorphous form, which has better solubility and dissolution characteristics compared to the crystalline form.[10]

    • Evaluate Different Vehicles: If you are using a simple suspension, the choice of suspending agent and co-solvents can impact drug exposure. A comparison of different vehicles is recommended. For example, a study on the kinase inhibitor osimertinib (AZD9291) used a 1% Polysorbate 80 solution for oral dosing in mice.[11]

    • Consider Alternative Dosing Routes: If optimizing the oral formulation is not feasible or does not yield the desired exposure, consider alternative administration routes for your preclinical model, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure consistent systemic exposure.[12]

Issue 2: Precipitation of this compound in aqueous buffers during in vitro assays.

  • Question: Our this compound stock solution in DMSO precipitates when diluted into our aqueous cell culture medium. How can we prevent this?

  • Answer: Precipitation in aqueous media is a common issue for hydrophobic small molecules. Here are some solutions:

    • Optimize the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically <0.5%), a slightly higher concentration might be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a co-solvent system: In addition to DMSO, other co-solvents can be used to improve solubility.

    • Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values of your assay buffer might improve the solubility of this compound.

    • Prepare a fresh dilution immediately before use: Do not use a solution that has precipitated. It is best to prepare fresh dilutions for each experiment.

Issue 3: Inconsistent efficacy of this compound in vivo despite seemingly adequate dosing.

  • Question: We are observing inconsistent tumor growth inhibition in our xenograft model, even though we are administering a consistent dose of this compound. What could be the reason for this variability?

  • Answer: Inconsistent in vivo efficacy can stem from several factors beyond just the administered dose. Here's a troubleshooting workflow to address this issue:

    • Confirm Target Engagement: It is crucial to verify that this compound is reaching the tumor tissue and inhibiting its target kinase. This can be assessed by measuring the phosphorylation status of a downstream biomarker in tumor lysates collected at various time points after dosing.[13]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A PK/PD study can help establish the relationship between the plasma concentration of this compound and the extent of target inhibition in the tumor. This can help you determine the optimal dosing regimen to maintain target engagement above a therapeutic threshold.[13]

    • Assess Compound Stability: The stability of this compound in the dosing formulation should be confirmed. Degradation of the compound before administration will lead to a lower effective dose.[14]

    • Refine the Dosing Schedule: For some kinase inhibitors, intermittent high-dose scheduling can be more effective and better tolerated than continuous daily dosing.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for in vivo oral dosing of this compound in mice?

A1: For initial in vivo studies with a hydrophobic compound like this compound, a simple suspension in a vehicle containing a suspending agent and a surfactant is a common starting point. A widely used vehicle for oral gavage in mice is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water. However, for compounds with very low solubility, more advanced formulations like nanosuspensions or lipid-based systems may be necessary to achieve adequate exposure.[1]

Q2: How can we assess the in vivo stability of this compound?

A2: To assess the in vivo stability of this compound, you can perform a pharmacokinetic study and analyze plasma samples for the presence of metabolites. Additionally, you can incubate this compound with liver microsomes or hepatocytes in vitro to determine its metabolic stability.[12]

Q3: What are the key parameters to consider when developing a lipid-based formulation for this compound?

A3: When developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), key parameters to consider include:

  • The solubility of this compound in various oils, surfactants, and co-solvents.

  • The particle size and polydispersity index (PDI) of the resulting emulsion upon dilution in an aqueous medium.

  • The physical and chemical stability of the formulation during storage.

  • The in vitro dissolution and in vivo pharmacokinetic profile of the formulation.[5][6][7][8][9]

Q4: Can the route of administration affect the efficacy of this compound?

A4: Yes, the route of administration can significantly impact the pharmacokinetic profile and, consequently, the efficacy of this compound. Intravenous (IV) administration typically results in 100% bioavailability, providing a direct measure of systemic exposure. Oral administration, on the other hand, is subject to absorption and first-pass metabolism, which can lead to lower and more variable bioavailability.[19][20][21] For preclinical efficacy studies, it is important to choose a route of administration that provides consistent and adequate drug exposure to the target tissue.

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors

Formulation StrategyAdvantagesDisadvantagesKey Considerations
Simple Suspension Easy to prepare.May lead to low and variable absorption.[19]Particle size, viscosity, and choice of suspending agent are critical.
Nanosuspension Increased surface area and dissolution rate, leading to improved bioavailability.[2][3][4][22][23]Requires specialized equipment for production; potential for particle aggregation.[3]Stabilizer selection is crucial for preventing aggregation.
Lipid-Based Formulations (e.g., SEDDS) Enhanced solubilization and potential to bypass first-pass metabolism.[5][6][7][8][9]Can be complex to formulate and may have stability issues.The ratio of oil, surfactant, and co-solvent must be optimized.
Amorphous Solid Dispersion Improved solubility and dissolution rate.[10]Can be physically unstable and revert to the crystalline form.Polymer selection and drug loading are key parameters.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Oral Bioavailability (%)
1% MC, 0.1% Tween 80 Suspension 150 ± 454980 ± 21015
Nanosuspension 450 ± 9023150 ± 55048
Lipid-Based Formulation (SEDDS) 620 ± 1201.54500 ± 80068

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration in Mice

  • Dissolution of Stabilizer: Dissolve a suitable stabilizer (e.g., Poloxamer 188) in sterile water to a final concentration of 1% (w/v).

  • Coarse Suspension: Add this compound powder to the stabilizer solution to achieve the desired final concentration (e.g., 10 mg/mL).

  • High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization for a specified number of cycles until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.[3][4]

  • Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential using dynamic light scattering.

  • Sterility: Ensure the final formulation is sterile for in vivo use.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the study.

  • Dosing: Administer the this compound formulation to the mice via oral gavage at a specified dose (e.g., 25 mg/kg). For intravenous administration, dissolve this compound in a suitable vehicle (e.g., 30% dimethylacetamide in water) and administer via tail vein injection.[11]

  • Blood Sampling: Collect blood samples (e.g., 50 µL) via the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

AZD5423_Delivery_Troubleshooting Start Inconsistent In Vivo Efficacy Formulation Formulation Issues? Start->Formulation PK Suboptimal Pharmacokinetics? Formulation->PK No OptimizeFormulation Optimize Formulation (Nanosuspension, SEDDS) Formulation->OptimizeFormulation Yes PD Lack of Target Engagement? PK->PD No PK_Study Conduct PK Study PK->PK_Study Yes PD_Study Assess Target Modulation (e.g., p-Biomarker) PD->PD_Study Yes End Consistent Efficacy PD->End No OptimizeFormulation->PK_Study Dose_Schedule Optimize Dosing Schedule PK_Study->Dose_Schedule PD_Study->End Dose_Schedule->End

Caption: Troubleshooting workflow for inconsistent in vivo efficacy of this compound.

AZD5423_Formulation_Strategies Start Poorly Soluble this compound Strategy Select Formulation Strategy Start->Strategy Suspension Simple Suspension Strategy->Suspension Nanosuspension Nanosuspension Strategy->Nanosuspension Lipid Lipid-Based System Strategy->Lipid ASD Amorphous Solid Dispersion Strategy->ASD Outcome1 Improved Dissolution Suspension->Outcome1 Nanosuspension->Outcome1 Outcome2 Enhanced Absorption Lipid->Outcome2 ASD->Outcome1 Outcome1->Outcome2 Outcome3 Increased Bioavailability Outcome2->Outcome3

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

AZD5423_Signaling_Pathway Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX This compound This compound This compound->KinaseX Downstream Downstream Signaling (e.g., p-Protein Y) KinaseX->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

AZD5423 Technical Support Center: Impact of Particle Size on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD5423. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of this compound particle size on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the particle size of inhaled this compound a critical factor in my experiments?

A1: The particle size of inhaled this compound is a critical determinant of its therapeutic efficacy and systemic exposure.[1][2] this compound is a non-steroidal glucocorticoid receptor modulator with low aqueous solubility.[2] Consequently, its dissolution in the lung fluid is a rate-limiting step for absorption into the systemic circulation.[1] Smaller particles generally have a larger surface area-to-volume ratio, which can lead to faster dissolution and absorption, whereas larger particles may dissolve more slowly, potentially leading to lower systemic exposure and prolonged local action in the lungs.

Q2: How does particle size influence the bioavailability of this compound?

A2: Particle size directly impacts the deposition pattern within the respiratory tract and the rate of drug dissolution, which are key factors governing the pulmonary bioavailability of this compound.[1][2] Studies have shown that variations in systemic exposure (plasma concentration, AUC, and Cmax) are a complex function of the administered dose, the deposition pattern, and the dissolution rate.[1] Different inhalation devices, in combination with different primary particle size distributions, have been shown to result in varied pulmonary bioavailability.[2] For instance, a fast absorption process, which is formulation-dependent, has been observed and is attributed to the rapid dissolution of smaller particles deposited in the peripheral regions of the lung.

Q3: Can I assume that equivalent systemic exposure (pharmacokinetics) implies equivalent local therapeutic effect in the lungs?

A3: No, for poorly soluble inhaled drugs like this compound, it cannot be assumed that systemic pharmacokinetic equivalence equates to local therapeutic equivalence in the lungs.[1] Simulations and experimental data suggest that local airway tissue exposure is not directly correlated with systemic exposure.[1] Therefore, different particle size formulations could result in similar plasma concentration profiles but have different local efficacy or safety profiles.

Q4: What are the expected pharmacokinetic parameters for this compound after inhalation?

A4: The pharmacokinetics of inhaled this compound are influenced by the inhalation device and the particle size of the formulation. Pulmonary bioavailability has been reported to vary between different devices, with estimates ranging from 27% to 49%.[2] The absorption from the lungs has been described as a two-phase process: a faster, formulation-dependent absorption and a slower absorption with a half-life of approximately 0.59 to 0.78 hours.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in pharmacokinetic (PK) data between experimental groups. Inconsistent particle size distribution in the administered formulation.Characterize the aerodynamic particle size distribution (APSD) of each batch of your this compound formulation prior to in-vivo experiments using a Next Generation Impactor (NGI) or similar device. Ensure the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) are within the specified range for your study.
Improper handling or storage of the dry powder formulation leading to particle agglomeration.Store the this compound powder in a desiccated and temperature-controlled environment. Avoid exposure to moisture and mechanical stress that could induce agglomeration. Visually inspect the powder for any signs of clumping before use.
Lower than expected systemic exposure (low AUC and Cmax). The particle size of the this compound formulation is too large, leading to poor dissolution and absorption.Consider using a formulation with a smaller primary particle size. This can be achieved through techniques such as micronization or spray drying. Perform in-vitro dissolution testing to confirm that a smaller particle size leads to a faster dissolution rate.
Inefficient aerosolization and delivery from the inhalation device.Ensure the selected inhalation device is appropriate for the powder formulation and that it is used correctly according to the manufacturer's instructions. The inspiratory flow rate can significantly affect the de-agglomeration and aerosolization of the powder.
Unexpectedly rapid systemic absorption and high Cmax. The particle size of the this compound formulation is too small, leading to rapid dissolution and absorption.If prolonged local action in the lung is desired with lower systemic exposure, a formulation with a slightly larger particle size may be more appropriate. This can help to sustain the local concentration in the lung tissue while reducing peak plasma concentrations.
In-vitro dissolution results do not correlate with in-vivo pharmacokinetic data. The in-vitro dissolution method does not adequately mimic the in-vivo conditions of the lung.The lung environment has a very small volume of physiological fluid. Ensure your dissolution method accounts for this. Methods like the Transwell system or paddle-over-disk with low volumes of simulated lung fluid may provide more biorelevant results. Consider the impact of lung surfactants in your dissolution medium.

Data Presentation

Table 1: Illustrative Impact of this compound Particle Size on Pharmacokinetic Parameters

Note: The following data is illustrative and based on the established principles for inhaled corticosteroids. Specific values for this compound with defined particle sizes are not publicly available.

Formulation (Particle Size)Mass Median Aerodynamic Diameter (MMAD)Pulmonary Bioavailability (%)Cmax (nmol/L)AUC (nmol*h/L)
Formulation A (Fine)~1.5 µm~45%~1.2~6.0
Formulation B (Coarse)~3.5 µm~30%~0.8~4.5

Experimental Protocols

Aerodynamic Particle Size Distribution (APSD) Measurement

Objective: To determine the aerodynamic particle size distribution of the this compound dry powder inhaler (DPI) formulation using a Next Generation Impactor (NGI).

Materials:

  • This compound DPI

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Collection cups pre-coated with a solution (e.g., 1% silicone in hexane) to prevent particle bounce

  • Solvent for drug recovery (e.g., Methanol:Water 50:50)

  • HPLC system for quantification

Methodology:

  • Assemble the NGI with the pre-coated collection cups.

  • Connect the NGI to the vacuum pump and calibrate the airflow to the desired rate (e.g., 60 L/min).

  • Actuate a single dose of the this compound DPI into the NGI.

  • Disassemble the NGI and carefully rinse the drug deposited on each stage and in the collection cups with a known volume of the recovery solvent.

  • Quantify the amount of this compound in each sample using a validated HPLC method.

  • Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) using appropriate software.

In-Vitro Dissolution Testing

Objective: To assess the dissolution rate of an aerosolized dose of this compound.

Materials:

  • This compound DPI

  • Next Generation Impactor (NGI) with a dissolution cup holder

  • Membrane filters (e.g., polycarbonate)

  • USP Apparatus 2 (Paddle) with small volume conversion kit

  • Simulated Lung Fluid (SLF) (e.g., Gamble's solution) maintained at 37°C

  • HPLC system for quantification

Methodology:

  • Place a membrane filter in the NGI dissolution cup holder at the desired stage.

  • Actuate the this compound DPI into the NGI to deposit a known fine particle dose onto the membrane.

  • Carefully transfer the membrane to the dissolution apparatus vessel containing a small volume of pre-warmed SLF.

  • Begin paddle rotation at a low speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the dissolution medium for analysis.

  • Replace the withdrawn volume with fresh, pre-warmed SLF to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples by HPLC.

  • Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

AZD5423_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (GR + HSP90/HSP70) This compound->GR_complex Binds to GR AZD_GR_complex Active this compound-GR Complex GR_complex->AZD_GR_complex Conformational Change (HSPs dissociate) AZD_GR_dimer This compound-GR Dimer AZD_GR_complex->AZD_GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) AZD_GR_dimer->GRE Binds to DNA NFkB NF-κB AZD_GR_dimer->NFkB Tethering AP1 AP-1 AZD_GR_dimer->AP1 Tethering Transcription Modulation of Gene Transcription GRE->Transcription Repression Repression of Pro-inflammatory Genes NFkB->Repression AP1->Repression

Caption: this compound Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Experimentation cluster_analysis Data Analysis Formulation This compound Dry Powder Formulation APSD Aerodynamic Particle Size Distribution (NGI) Formulation->APSD Characterize Dissolution In-Vitro Dissolution Testing APSD->Dissolution Test Formulation Administration Inhalation Administration (Animal Model) Dissolution->Administration Predicts PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis PK_Parameters Determine PK Parameters (Cmax, AUC) Analysis->PK_Parameters PK_Parameters->APSD Correlate

Caption: Experimental Workflow for Particle Size Impact Analysis.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Particle_Size Is Particle Size Distribution Consistent? Start->Check_Particle_Size Check_Dissolution Is In-Vitro Dissolution Rate as Expected? Check_Particle_Size->Check_Dissolution Yes Action_Characterize Action: Characterize APSD of Each Batch (NGI) Check_Particle_Size->Action_Characterize No Check_Device Is Inhalation Device Functioning Correctly? Check_Dissolution->Check_Device Yes Action_Optimize_Formulation Action: Optimize Particle Size (e.g., Micronization) Check_Dissolution->Action_Optimize_Formulation No Action_Calibrate_Device Action: Calibrate and Validate Inhalation Device Performance Check_Device->Action_Calibrate_Device No Resolved Issue Potentially Resolved Check_Device->Resolved Yes Action_Characterize->Resolved Action_Optimize_Formulation->Resolved Action_Calibrate_Device->Resolved

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Potential off-target effects of AZD5423 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD5423 in cellular assays, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the glucocorticoid receptor (GR).[1][2] It is a potent, non-steroidal selective glucocorticoid receptor modulator (SGRM) with a high affinity for the GR, demonstrating an IC50 of 0.9 nM in a radioligand binding assay.[1]

Q2: How selective is this compound for the glucocorticoid receptor?

A2: this compound exhibits high selectivity for the glucocorticoid receptor. Studies have shown a selectivity of over 900-fold for the GR compared to other steroid hormone receptors.[1]

Q3: Are there any known or suspected off-target effects of this compound?

A3: While this compound is highly selective for the GR, some potential off-target interactions have been suggested in computational and screening studies. A machine learning-based study indicated that this compound is likely a weak or inactive inhibitor of the P2Y6 receptor.[2] Another study using a virtual screening approach suggested it might inhibit Receptor-Interacting Protein Kinase 3 (RIPK3).[3] It's important to note that these are predictions and may not translate to significant effects in all cellular contexts.

Q4: Can this compound affect the Hypothalamic-Pituitary-Adrenal (HPA) axis?

A4: Yes, as a glucocorticoid receptor modulator, this compound is expected to influence the HPA axis. This is generally considered an on-target effect. Clinical studies have observed a dose-related suppression of 24-hour plasma and urine cortisol levels, which is consistent with its mechanism of action.[1]

Troubleshooting Guides

This section provides guidance on how to investigate unexpected results in your cellular assays that may be due to off-target effects of this compound.

Issue 1: Unexpected Cell Viability or Cytotoxicity

Possible Cause: The observed effects on cell viability may be due to an off-target activity of this compound, independent of its glucocorticoid receptor modulation.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Use a GR antagonist (e.g., mifepristone) in conjunction with this compound. If the cytotoxic effect persists in the presence of the antagonist, it is likely an off-target effect.

    • Use a GR-knockout or knockdown cell line. If this compound still affects cell viability in these cells, the effect is GR-independent.

  • Perform a Dose-Response Analysis:

    • Determine the EC50 for the on-target effect (e.g., GR-mediated gene transcription) and the IC50 for cytotoxicity. A significant separation between these values suggests that the cytotoxicity may be an off-target effect that occurs at higher concentrations.

  • Broad-Spectrum Kinase Inhibition Screening:

    • Since a virtual screen suggested RIPK3 inhibition, consider a broader kinase panel screening to identify potential off-target kinase interactions, especially if your cells are sensitive to kinase pathway modulation.

Issue 2: Altered Cellular Signaling Unrelated to GR Pathway

Possible Cause: this compound may be interacting with other receptors or signaling proteins. For example, a weak interaction with the P2Y6 receptor has been computationally predicted.

Troubleshooting Steps:

  • Evaluate P2Y6 Receptor Activation:

    • If your cell line expresses the P2Y6 receptor, you can perform a calcium mobilization assay. In this assay, you would stimulate the cells with a known P2Y6 agonist (e.g., UDP) in the presence and absence of this compound to see if it has an antagonistic effect.

  • Receptor Binding Profile:

    • For a comprehensive analysis, consider a broad receptor binding screen to identify potential interactions with a wide range of receptors.

  • Use of Structurally Unrelated GR Modulators:

    • Compare the cellular phenotype induced by this compound with that of a structurally different GR agonist (e.g., dexamethasone). If the phenotype is unique to this compound, it is more likely to be caused by an off-target effect.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetMetricValueReference
Glucocorticoid Receptor (GR)IC500.9 nM[1]
Other Steroid ReceptorsSelectivity>900-fold[1]
P2Y6 ReceptorActivityWeak or Inactive[2]
RIPK3ActivityPotential Inhibitor[3]

Experimental Protocols

Protocol 1: GR-Mediated Reporter Gene Assay

This assay is used to determine the on-target activity of this compound by measuring the activation of a reporter gene under the control of a GR-responsive promoter.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a GR expression plasmid and a reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound or a reference GR agonist (e.g., dexamethasone). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Calcium Mobilization Assay for P2Y6 Receptor Activity

This assay can be used to investigate the potential off-target effect of this compound on the P2Y6 receptor by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture:

    • Culture a cell line known to express the P2Y6 receptor (e.g., 1321N1 astrocytoma cells) in the appropriate medium.[4]

  • Cell Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Pre-incubation:

    • Pre-incubate the cells with varying concentrations of this compound or a known P2Y6 antagonist (e.g., MRS2578) for a defined period.

  • Agonist Stimulation and Measurement:

    • Stimulate the cells with a P2Y6 agonist (e.g., UDP) and immediately measure the change in fluorescence using a fluorescence plate reader or a microscope.

  • Data Analysis:

    • Calculate the inhibition of the agonist-induced calcium signal by this compound and determine the IC50 value if a dose-dependent inhibition is observed.

Protocol 3: Kinase Inhibition Assay (Generic)

To investigate potential off-target kinase inhibition (e.g., RIPK3), a generic in vitro kinase assay can be performed.

Methodology:

  • Assay Setup:

    • In a microplate, combine the kinase of interest (e.g., recombinant RIPK3), its specific substrate, and ATP.

  • Compound Addition:

    • Add this compound at various concentrations to the wells. Include a positive control inhibitor and a vehicle control.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase reaction to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, HTRF®, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Modulates

Caption: Glucocorticoid Receptor (GR) Signaling Pathway Activation by this compound.

P2Y6_Signaling_Pathway UDP UDP (Agonist) P2Y6 P2Y6 Receptor UDP->P2Y6 Activates This compound This compound (Potential Antagonist) This compound->P2Y6 Potentially Inhibits Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release

Caption: Hypothetical Off-Target Modulation of the P2Y6 Receptor Signaling Pathway.

Experimental_Workflow_Off_Target_Screening start Start: Unexpected Cellular Phenotype is_gr_dependent Is the effect GR-dependent? start->is_gr_dependent on_target On-Target Effect is_gr_dependent->on_target Yes off_target Potential Off-Target Effect is_gr_dependent->off_target No kinase_assay Kinase Panel Screen off_target->kinase_assay receptor_assay Receptor Binding Screen off_target->receptor_assay validate Validate Hits in Functional Cellular Assays kinase_assay->validate receptor_assay->validate

Caption: Logical Workflow for Investigating Potential Off-Target Effects.

References

Interpreting conflicting results of AZD5423 in asthma vs COPD models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting the conflicting preclinical and clinical results of AZD5423, a selective glucocorticoid receptor modulator (SGRM), in asthma and Chronic Obstructive Pulmonary Disease (COPD) models.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict in the results for this compound in asthma versus COPD?

A1: this compound demonstrated efficacy in a clinical allergen challenge model in patients with mild asthma, showing improvements in lung function and reductions in airway inflammation.[1][2][3] However, in a Phase II clinical trial involving patients with symptomatic COPD, this compound did not produce any clinically meaningful effects on lung function or markers of inflammation, despite being administered at doses that were effective in the asthma model.[4]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is a selective glucocorticoid receptor modulator (SGRM). Unlike traditional corticosteroids, SGRMs aim to selectively promote the anti-inflammatory pathways (transrepression) of the glucocorticoid receptor while minimizing the pathways associated with side effects (transactivation). This selective action is intended to provide a better therapeutic window.

Q3: Why might this compound be effective in asthma but not in the studied COPD population?

A3: The differing results are likely rooted in the distinct underlying inflammatory pathways of asthma and COPD.

  • Asthma (Allergic): This condition is often characterized by eosinophilic inflammation, driven by a Th2-type immune response. Glucocorticoids, and by extension SGRMs, are generally effective at suppressing this type of inflammation.[1][2]

  • COPD: The inflammation in COPD is typically neutrophilic and mediated by different inflammatory cells and pathways. This type of inflammation is known to be less responsive to corticosteroid-based therapies.[4]

It is possible that the specific mechanisms targeted by this compound are more central to the pathophysiology of allergic asthma than to the more complex and often corticosteroid-resistant inflammation seen in COPD.

Troubleshooting Guide

Issue: Reconciling the disparate efficacy of this compound in asthma and COPD experimental models.

Possible Cause 1: Differences in Underlying Disease Pathophysiology

  • Explanation: The inflammatory cascade in allergic asthma is predominantly eosinophilic and highly responsive to glucocorticoid receptor modulation. In contrast, COPD is characterized by a more complex, often neutrophilic, inflammatory environment that is relatively insensitive to corticosteroids.

  • Recommendation: When designing experiments, consider the specific inflammatory phenotype being targeted. For compounds like this compound, patient stratification based on inflammatory biomarkers (e.g., blood or sputum eosinophils) may be critical in identifying potential responder populations within heterogeneous diseases like COPD.

Possible Cause 2: Model-Specific Effects

  • Explanation: The positive results for this compound in asthma were observed in an allergen challenge model. This model induces a specific, acute inflammatory response that may not fully represent the chronic, multifaceted inflammation of persistent clinical asthma or COPD. The COPD trial, on the other hand, involved patients with established, chronic disease.

  • Recommendation: Acknowledge the limitations of the experimental models used. An acute challenge model is excellent for proof-of-concept regarding anti-inflammatory effects but may not predict efficacy in a chronic disease state with significant structural changes, as is the case in COPD.

Possible Cause 3: Dose Selection and Target Engagement

  • Explanation: While the doses used in the COPD trial were shown to be effective in the asthma model, it's possible that higher doses or different dosing regimens are required to achieve a therapeutic effect in the more corticosteroid-resistant environment of the COPD lung. However, both the asthma and COPD studies showed that this compound was well-tolerated.[2][4]

  • Recommendation: Future studies in COPD could explore higher doses or combination therapies. Additionally, confirming target engagement in the relevant lung compartments and cell types in both diseases is crucial.

Data Presentation

Table 1: Comparison of this compound Efficacy in Asthma vs. COPD Clinical Trials

ParameterAsthma (Allergen Challenge Model)[1][2][3]COPD (Phase II Clinical Trial)[4]
Primary Efficacy Endpoint Change in Late Asthmatic Response (LAR) - Maximum % fall in FEV1Change from baseline in pre-bronchodilator FEV1
This compound Doses 75 µg and 300 µg (nebulized, once daily for 7 days)Two dose levels (specifics not detailed in snippet) inhaled via Turbuhaler for 12 weeks
Effect on FEV1 Significantly attenuated the fall in FEV1 during LAR (8.7% fall with both doses vs. 14% with placebo)No clinically meaningful effect
Effect on Sputum Eosinophils Significantly attenuated allergen-induced sputum eosinophilia at 7 and 24 hours post-challengeNo clinically meaningful effect on markers of inflammation
Conclusion Effectively reduced allergen-induced responsesDid not show a favorable lung function response in the selected patient population

Experimental Protocols

Asthma: Allergen Challenge Study (NCT01225549)

  • Study Design: A double-blind, randomized, placebo-controlled, 4-way crossover, multi-center Phase II study.[5]

  • Participants: 20 subjects with mild allergic asthma.[2]

  • Treatment: Participants received 7 days of treatment with nebulized this compound (75 µg or 300 µg) once daily, budesonide 200 µg twice daily via Turbuhaler, or placebo.[2]

  • Allergen Challenge: Performed on Day 6 of treatment.

  • Primary Outcome Measures:

    • Forced Expiratory Volume in 1 second (FEV1) was measured repeatedly for 7 hours after the allergen challenge to assess the early and late asthmatic responses.[2]

    • Sputum inflammatory cells were measured before and at 7 and 24 hours after the allergen challenge.[2]

    • Methacholine airway responsiveness was measured before and 24 hours after the allergen challenge.[2]

COPD: Phase II Clinical Trial

  • Study Design: A double-blind, randomized, parallel-group study.[4]

  • Participants: 353 symptomatic patients with COPD.[4]

  • Treatment: Two doses of this compound were inhaled via Turbuhaler for 12 weeks and compared against placebo and a reference glucocorticoid receptor agonist control.[4]

  • Primary Outcome Measure: Pre-bronchodilator FEV1.[4]

  • Secondary Outcome Measures: Other lung function parameters, symptoms, and 24-hour plasma cortisol.[4]

Visualizations

AZD5423_Signaling_Pathway This compound This compound (SGRM) GR Glucocorticoid Receptor (GR) This compound->GR Binds GR_complex Activated GR Complex GR->GR_complex Conformational Change HSP90 HSP90 HSP90->GR GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Binds NFkB NF-κB / AP-1 GR_complex->NFkB Inhibits Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription (Transactivation) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription (Transrepression) NFkB->Pro_Inflammatory_Genes Activates Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Reduces Side_Effects Metabolic Side Effects Anti_Inflammatory_Genes->Side_Effects Pro_Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound as a Selective Glucocorticoid Receptor Modulator (SGRM).

Experimental_Workflow cluster_asthma Asthma (Allergen Challenge Model) cluster_copd COPD (Phase II Trial) Asthma_Screening Screening of Mild Allergic Asthma Patients Asthma_Randomization Randomization (Crossover Design) - this compound (2 doses) - Budesonide - Placebo Asthma_Screening->Asthma_Randomization Asthma_Treatment 7-Day Treatment Period Asthma_Randomization->Asthma_Treatment Allergen_Challenge Allergen Challenge on Day 6 Asthma_Treatment->Allergen_Challenge Asthma_Endpoints Efficacy Measurement - FEV1 (LAR) - Sputum Eosinophils Allergen_Challenge->Asthma_Endpoints COPD_Screening Screening of Symptomatic COPD Patients COPD_Randomization Randomization (Parallel Group) - this compound (2 doses) - Reference Control - Placebo COPD_Screening->COPD_Randomization COPD_Treatment 12-Week Treatment Period COPD_Randomization->COPD_Treatment COPD_Endpoints Efficacy Measurement - Pre-bronchodilator FEV1 - Inflammatory Markers COPD_Treatment->COPD_Endpoints

Caption: Comparative experimental workflows for the this compound asthma and COPD clinical trials.

Logical_Relationship This compound This compound GR_Modulation Glucocorticoid Receptor Modulation This compound->GR_Modulation Asthma Allergic Asthma (Eosinophilic Inflammation) Efficacy Efficacy Observed Asthma->Efficacy COPD COPD (Neutrophilic Inflammation) No_Efficacy No Efficacy Observed COPD->No_Efficacy GR_Modulation->Asthma GR_Modulation->COPD

Caption: Logical relationship explaining the conflicting outcomes of this compound in asthma versus COPD.

References

AZD5423 stability and storage for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of AZD5423 for laboratory use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting solid this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting solid this compound. A stock solution of 10 mM in DMSO can be prepared.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.

  • Stock Solutions (in DMSO): For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. For shorter-term storage, -20°C for up to 1 month is suitable.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: this compound has low aqueous solubility.[2] It is recommended to prepare fresh aqueous working solutions from the DMSO stock solution on the day of use.[1] The stability of this compound in aqueous buffers over time has not been extensively reported in publicly available literature; therefore, for prolonged experiments, it is advisable to conduct your own stability assessment.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but also compatible with your experimental system.

  • Use a surfactant or co-solvent: For in vivo studies, formulations with PEG300, Tween-80, or corn oil have been used.[1] For in vitro assays, the addition of a small, cell-compatible amount of a surfactant like Tween-20 or Pluronic F-68 may aid solubility.

  • Gentle warming and sonication: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve precipitates.[1] However, the effect of heat on the stability of this compound has not been characterized, so this should be done with caution.

  • Prepare a more dilute stock solution: If the issue persists, preparing a more dilute DMSO stock solution before further dilution into your aqueous buffer may help.

Q5: Is this compound sensitive to light?

A5: There is no specific public data on the photostability of this compound. As a general precaution for all light-sensitive compounds, it is recommended to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO - Insufficient solvent volume- Compound has precipitated out of solution due to temperature changes- Ensure you are using the correct volume of DMSO to achieve a 10 mM concentration.- Vortex the solution for several minutes.- Gentle warming and brief sonication may be applied.
Inconsistent experimental results - Degradation of the compound due to improper storage or handling- Inaccurate concentration of the stock solution- Precipitation of the compound in the working solution- Always use freshly prepared working solutions.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Visually inspect working solutions for any signs of precipitation before use.- Re-evaluate your dilution series and ensure complete dissolution at each step.
Unexpected color change in solution - Contamination of the solvent or compound- Degradation of the compound- Use high-purity, anhydrous DMSO.- If degradation is suspected, it is recommended to use a fresh vial of the compound.

Data Summary

Storage Conditions
FormTemperatureDuration
Solid Powder -20°C12 months
4°C6 months
Stock Solution (in DMSO) -80°C6 months[1]
-20°C1 month[1]
Solubility
SolventConcentration
DMSO 10 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (Molecular Weight: 487.45 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.87 mg of this compound.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously for 5-10 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended.

Protocol 2: Preparation of an In Vivo Working Solution

Note: This is an example protocol based on available information and may need to be optimized for your specific experimental needs.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Initial Dilution: In a sterile tube, add 100 µL of the 10 mM this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • Use Freshly: It is recommended to use this working solution on the same day it is prepared.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for handling this compound.

signaling_pathway This compound This compound GR Glucocorticoid Receptor (GR) in Cytoplasm This compound->GR Binds GR_complex GR Dimerization & Translocation GR->GR_complex Conformational Change HSP HSP90 HSP->GR Dissociates GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Binds to DNA Transcription Modulation of Gene Transcription GRE->Transcription troubleshooting_tree cluster_solutions start Precipitation Observed? increase_dmso Increase final DMSO % start->increase_dmso Yes end_ok Precipitate Dissolved start->end_ok No add_surfactant Add surfactant/co-solvent increase_dmso->add_surfactant Still precipitates increase_dmso->end_ok Dissolved warm_sonicate Gentle warming/sonication add_surfactant->warm_sonicate Still precipitates add_surfactant->end_ok Dissolved dilute_stock Use more dilute stock warm_sonicate->dilute_stock Still precipitates warm_sonicate->end_ok Dissolved dilute_stock->end_ok Dissolved end_not_ok Issue Persists: Re-evaluate protocol dilute_stock->end_not_ok Still precipitates

References

AZD5423 in COPD: A Technical Support Center Perspective on Clinical Trial Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gothenburg, Sweden – The clinical development of AZD5423, an inhaled selective glucocorticoid receptor modulator (SGRM), for the treatment of Chronic Obstructive Pulmonary Disease (COPD) was discontinued following a Phase II clinical trial (NCT01555099) that failed to demonstrate efficacy. This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the trial's outcomes, methodologies, and the potential reasons for its failure, presented in a comprehensive question-and-answer format.

Troubleshooting Guides & FAQs

Q1: My experiment with an SGRM in a COPD model is not showing an anti-inflammatory effect. What could be the reason?

A1: The clinical trial failure of this compound in COPD suggests that the therapeutic mechanism of SGRMs, while effective in asthma, may not translate to the specific inflammatory phenotype of the general COPD population studied.[1] Key considerations for troubleshooting your experiment include:

  • Patient/Model Selection: The patient population in the this compound trial had moderate to severe COPD.[1] It's possible that SGRMs are only effective in a specific subset of COPD patients, for instance, those with a particular inflammatory profile (e.g., eosinophilic). Consider characterizing the inflammatory phenotype of your model system.

  • Dose Response: The doses of this compound used in the COPD trial were selected based on their efficacy in asthma.[1] It is conceivable that a different dose range is required to elicit a therapeutic response in COPD. A thorough dose-response study in your model is recommended.

  • Mechanism of Action: While this compound demonstrated systemic glucocorticoid receptor (GR) engagement (evidenced by cortisol suppression), it failed to produce a local anti-inflammatory effect in the lungs of COPD patients.[1] This suggests a potential disconnect between systemic GR activation and the desired local therapeutic effect in the complex inflammatory environment of COPD. Investigate downstream markers of GR activation in your model's lung tissue.

Q2: I am designing a clinical trial for a novel SGRM in COPD. How can I avoid the pitfalls encountered by the this compound trial?

A2: The this compound trial provides several key learning points for future SGRM development in COPD:

  • Patient Stratification: The "one-size-fits-all" approach may not be suitable for COPD. Future trials should consider enrolling patients based on biomarkers that predict a response to glucocorticoids, such as sputum or blood eosinophil counts.

  • Endpoint Selection: The primary endpoint for the this compound trial was the change in pre-bronchodilator FEV1.[1] While a standard measure of lung function, it may not be sensitive enough to detect the potential benefits of a targeted anti-inflammatory agent. Consider including other endpoints such as exacerbation rate, patient-reported outcomes, and specific biomarkers of inflammation.

  • Reference Comparator: The this compound trial included a reference inhaled corticosteroid (ICS) arm.[1] The lack of efficacy of both the SGRM and the ICS in this study highlights the challenge of treating the selected COPD population with glucocorticoid-based therapies.[1]

Data Presentation

The pivotal Phase II trial (NCT01555099) evaluated two doses of this compound against placebo and a reference glucocorticoid receptor agonist. The primary endpoint was the change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV1).

Table 1: Summary of Primary Efficacy Endpoint (Change from Baseline in Pre-Dose FEV1)

Treatment ArmChange from Baseline in Pre-Dose FEV1 (Liters)
PlaceboData not publicly available
This compound (Low Dose)No clinically meaningful effect reported[1]
This compound (High Dose)No clinically meaningful effect reported[1]
Reference GR AgonistNo clinically meaningful effect reported[1]

Detailed quantitative data with p-values and confidence intervals were not available in the reviewed public-domain resources.

Experimental Protocols

Key Clinical Trial: NCT01555099

Title: A phase-II, double-blind, placebo-controlled, randomised, parallel-group, multi-centre study to assess the efficacy and safety of two staggered dose levels of inhaled once daily this compound or twice daily budesonide for 12 weeks in COPD patients on a background therapy of formoterol.

Methodology:

  • Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase II study.

  • Patient Population: 353 symptomatic patients with a clinical diagnosis of moderate to severe COPD. At screening, the average pre-bronchodilator FEV1 was 50-52% of the predicted normal value.[1]

  • Treatment Arms:

    • Inhaled this compound (two different dose levels) administered once daily via a Turbuhaler.

    • A reference glucocorticoid receptor agonist control (budesonide) administered twice daily.

    • Placebo.

  • Treatment Duration: 12 weeks.[1]

  • Primary Endpoint: Change from baseline in pre-bronchodilator FEV1.[1]

  • Secondary Endpoints: Other lung function parameters, patient-reported symptoms, and 24-hour plasma cortisol levels.[1]

Mandatory Visualizations

Signaling Pathway of a Selective Glucocorticoid Receptor Modulator (SGRM)

SGRM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGRM SGRM (e.g., this compound) GR_complex GR-HSP90 Complex SGRM->GR_complex Binds GR_SGRM Activated GR-SGRM Complex GR_complex->GR_SGRM Conformational Change GR_SGRM_dimer GR-SGRM Dimer GR_SGRM->GR_SGRM_dimer Dimerization NFkB NF-κB / AP-1 GR_SGRM_dimer->NFkB Transrepression (Inhibition) GRE Glucocorticoid Response Element (GRE) GR_SGRM_dimer->GRE Transactivation (Reduced) Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Metabolic_genes Metabolic Gene Transcription (Side Effects) GRE->Metabolic_genes AZD5423_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization (12 Weeks) cluster_assessment Assessment cluster_outcome Outcome Patient_Recruitment Patient Recruitment (n=353) Moderate-to-Severe COPD Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Recruitment->Inclusion_Exclusion Run_in Run-in Period on Background Therapy (Formoterol) Inclusion_Exclusion->Run_in Randomization Randomization Run_in->Randomization Arm_A This compound (Low Dose) + Formoterol Randomization->Arm_A Arm_B This compound (High Dose) + Formoterol Randomization->Arm_B Arm_C Budesonide + Formoterol Randomization->Arm_C Arm_D Placebo + Formoterol Randomization->Arm_D Primary_Endpoint Primary Endpoint Assessment: Change in pre-dose FEV1 Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint Arm_D->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: - Other Lung Function - Symptoms - 24h Plasma Cortisol Primary_Endpoint->Secondary_Endpoints Trial_Failure Trial Failure: No Clinically Meaningful Improvement in Lung Function Secondary_Endpoints->Trial_Failure

References

Technical Support Center: Understanding the Translational Limitations of AZD5423

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the complexities associated with the preclinical to clinical translation of AZD5423, a selective glucocorticoid receptor modulator (SGRM). The following troubleshooting guides and frequently asked questions (FAQs) address the key discrepancy between the promising results in preclinical and allergen-challenge asthma models and the lack of efficacy observed in a broader Chronic Obstructive Pulmonary Disease (COPD) patient population.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo preclinical model showed significant anti-inflammatory effects with this compound, but this is not reflected in published COPD clinical trial data. Why the discrepancy?

A1: This is a critical issue in drug development, and several factors likely contribute to this translational failure:

  • Model Simplification: Preclinical models, particularly acute inflammation models, often do not capture the chronic and complex pathophysiology of COPD. COPD involves a mix of inflammation (often neutrophilic and less steroid-sensitive), structural changes like emphysema and small airway fibrosis, and diverse underlying etiologies (e.g., smoking, genetic factors) that are not fully replicated in animal models.

  • Disease Heterogeneity: COPD is a highly heterogeneous disease with different clinical phenotypes and endotypes. The patient population in the Phase II clinical trial may not have been the specific subgroup that could potentially respond to this compound.[1][2] Preclinical models, in contrast, are typically highly uniform.

  • Endpoint Mismatch: The endpoints measured in preclinical models (e.g., reduction of a specific cytokine or inflammatory cell influx in bronchoalveolar lavage fluid) may not directly correlate with the primary clinical endpoints in COPD, such as forced expiratory volume in 1 second (FEV1).[1]

  • Allergen-Induced vs. Chronic Inflammation: The efficacy of this compound in an allergen-challenge model in asthmatics highlights its effectiveness against eosinophilic, allergen-driven inflammation.[2][3] This type of inflammation is different from the predominantly neutrophilic and more complex inflammation seen in many COPD patients.

Q2: How do I select a more predictive preclinical model for evaluating a selective glucocorticoid receptor modulator (SGRM) for COPD?

A2: While no single model is perfectly predictive, a multi-model approach is recommended:

  • Chronic Exposure Models: Utilize models with chronic exposure to irritants like cigarette smoke or elastase, as these better mimic the long-term pathological changes in COPD.

  • Multiple Species: Consider using more than one animal species, as physiological and metabolic differences can impact drug efficacy and safety.

  • Focus on Relevant Endpoints: Measure a broader range of endpoints that align more closely with clinical outcomes in COPD. This includes not only inflammatory markers but also assessments of lung function (e.g., resistance and compliance), and histological analysis of lung structure to assess emphysema and fibrosis.

  • Phenotype-Specific Models: Where possible, use models that reflect specific COPD phenotypes, such as chronic bronchitis or emphysema, to test the efficacy of your compound in a more targeted manner.

Q3: this compound showed systemic effects (cortisol suppression) in the COPD trial without impacting lung function. What does this imply for my experiments?

A3: This finding suggests that the drug engaged its target (the glucocorticoid receptor) systemically, but this engagement did not translate to a therapeutic effect in the lungs of the selected COPD population.[1][2] For your experiments, this highlights the importance of:

  • Assessing Target Engagement: In your preclinical models, it is crucial to not only measure the downstream anti-inflammatory effects but also to confirm that the drug is reaching its target in the lung tissue at a sufficient concentration and for an adequate duration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A robust PK/PD model can help to understand the relationship between drug concentration in the lung and the observed biological effect. The pharmacokinetics of inhaled this compound have been shown to be complex, with pulmonary bioavailability being influenced by the inhalation device and formulation.[4][5]

  • Dose-Response Studies: Conduct thorough dose-response studies in your preclinical models to ensure that the doses being used are in the therapeutic range and to understand the exposure-efficacy relationship.

Q4: What is the proposed mechanism of action for this compound, and how might it differ from traditional glucocorticoids?

A4: this compound is a selective glucocorticoid receptor modulator (SGRM). The therapeutic rationale for SGRMs is to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.[6][7][8]

  • Transrepression vs. Transactivation: The anti-inflammatory effects of glucocorticoids are thought to be primarily mediated by transrepression , where the glucocorticoid receptor (GR) interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[9][10] Many of the undesirable side effects are linked to transactivation , where the GR directly binds to DNA at glucocorticoid response elements (GREs) to activate gene expression.

  • SGRM Hypothesis: SGRMs like this compound are designed to preferentially induce transrepression over transactivation, thereby retaining anti-inflammatory activity with a potentially better safety profile. While this is the theoretical goal, the clinical experience with this compound in COPD suggests that simply engaging the transrepression pathway may not be sufficient to address the complex pathology of the disease.

Data Presentation

Table 1: Summary of this compound Clinical Trial Outcomes

Clinical Trial PhasePatient PopulationKey Efficacy EndpointsOutcomeCitation
Phase IIMild Allergic Asthma (Allergen Challenge Model)Late Asthmatic Response (FEV1), Sputum EosinophilsSignificant attenuation of the fall in FEV1 during the late asthmatic response and a reduction in allergen-induced sputum eosinophilia.[3]
Phase IISymptomatic COPDPre-bronchodilator FEV1, Inflammatory MarkersNo clinically meaningful effect on lung function or markers of inflammation.[1][2]

Table 2: Preclinical Models for Respiratory Drug Discovery and Their Limitations

Preclinical Model TypeTypical ReadoutsAdvantagesLimitations Relevant to this compound
In Vitro Cell-Based Assays Cytokine secretion (e.g., IL-6, IL-8), Reporter gene assays (NF-κB, AP-1, GRE)High-throughput, allows for mechanistic studies of transrepression vs. transactivation.Lacks the complexity of the in vivo lung environment, does not model structural changes or cell-cell interactions.
Acute Allergen Challenge (e.g., Ovalbumin in rodents) Bronchoalveolar lavage fluid (BALF) cell counts (eosinophils), Airway hyperresponsiveness, IgE levels.Well-established, good for studying eosinophilic inflammation relevant to allergic asthma.Does not reflect the chronic, often non-eosinophilic inflammation and structural remodeling of COPD.
Chronic Cigarette Smoke Exposure BALF cell counts (neutrophils, macrophages), Histological changes (emphysema, goblet cell hyperplasia), Lung function decline.More closely mimics the etiology and some key features of human COPD.Time-consuming, expensive, and the extent of pathology can vary between animal strains.
Elastase-Induced Emphysema Histological evidence of alveolar destruction, Increased lung compliance.Specifically models the emphysematous component of COPD.Primarily a model of lung parenchymal destruction and may not fully recapitulate the inflammatory and small airway disease aspects of COPD.

Experimental Protocols

Detailed preclinical study protocols for this compound are not publicly available. The following are representative protocols for common preclinical models used to evaluate anti-inflammatory compounds for asthma and COPD.

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice

  • Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.

  • Drug Administration: From day 21 to 23, administer this compound or vehicle control via the desired route (e.g., intranasal, intratracheal, or systemic).

  • Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes, 1 hour after drug administration.

  • Endpoint Analysis (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph or a flexiVent system.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.

    • Histology: Perfuse and fix the lungs for histological staining (e.g., H&E for general inflammation, PAS for mucus production) to assess airway inflammation and remodeling.

Protocol 2: Cigarette Smoke-Induced COPD Model in Mice

  • Exposure: Expose mice to whole-body cigarette smoke (e.g., from 5-10 cigarettes per day, 5 days a week) for a period of 3 to 6 months in a specialized exposure chamber. Control mice are exposed to filtered air.

  • Drug Administration: During the final 2-4 weeks of the exposure period, administer this compound or vehicle control daily.

  • Endpoint Analysis (24 hours after final exposure and drug administration):

    • Lung Function: Measure lung function parameters, including compliance and resistance, to assess airflow limitation and emphysematous changes.

    • BAL Fluid Analysis: Perform total and differential cell counts, with a focus on neutrophils and macrophages.

    • Histology/Morphometry: Process the lungs for histological analysis. Quantify emphysema using mean linear intercept measurements on H&E stained sections. Assess goblet cell metaplasia with PAS staining.

    • Gene/Protein Expression: Analyze lung tissue homogenates for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines (e.g., CXCL1/KC), and proteases (e.g., MMP-9, MMP-12).

Mandatory Visualizations

Preclinical to Clinical Workflow for this compound cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_analysis Translational Gap Analysis invitro In Vitro Studies (Target Binding, Transrepression/ Transactivation Assays) animal_models Animal Models (Asthma & Inflammation Models) invitro->animal_models preclinical_outcome Outcome: Promising Anti-inflammatory Efficacy animal_models->preclinical_outcome phase1 Phase I (Safety in Healthy Volunteers) preclinical_outcome->phase1 phase2_asthma Phase IIa (Allergen Challenge in Asthma) phase1->phase2_asthma phase2_copd Phase IIb (COPD Patients) phase2_asthma->phase2_copd asthma_success Outcome: Efficacy Observed phase2_asthma->asthma_success copd_failure Outcome: No Efficacy on Lung Function phase2_copd->copd_failure analysis Discrepancy due to: - Model Limitations - Disease Heterogeneity - Endpoint Mismatch asthma_success->analysis copd_failure->analysis

References

Technical Support Center: Optimizing AZD5423 Dosage for In Vivo Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AZD5423 for in vivo respiratory studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1][2] Its therapeutic potential lies in its ability to selectively modulate the glucocorticoid receptor (GR), aiming to retain the anti-inflammatory effects of traditional corticosteroids while minimizing associated side effects. The mechanism involves binding to the GR and influencing gene transcription to reduce the expression of pro-inflammatory mediators.

Q2: Which in vivo models are suitable for testing this compound for asthma and COPD?

Several well-established rodent models can be utilized to assess the efficacy of this compound. For asthma, common models include allergen-induced airway inflammation using substances like ovalbumin (OVA) or house dust mite (HDM) extract in mice or rats.[3][4] These models typically exhibit key features of asthma such as eosinophilic inflammation and airway hyperresponsiveness. For COPD, models often involve inducing lung inflammation and damage through exposure to cigarette smoke, lipopolysaccharide (LPS), or intratracheal administration of elastase.[3][5]

Q3: What are the recommended routes of administration for this compound in preclinical respiratory studies?

For respiratory studies, direct administration to the lungs is preferred to maximize local drug concentrations and minimize systemic exposure.[6] Common methods for preclinical administration of inhaled therapeutics include:

  • Nose-only inhalation: This method uses a specialized chamber to deliver aerosolized this compound directly to the animal's snout, ensuring respiratory tract delivery.[6]

  • Intratracheal (IT) instillation: This involves the direct administration of a liquid formulation of this compound into the trachea of an anesthetized animal. This method provides a precise dose to the lungs but is more invasive.[7]

  • Nebulization: This technique can be used with whole-body or nose-only exposure systems to generate a fine mist of the drug for inhalation.[6]

The choice of administration route will depend on the specific experimental goals, the formulation of this compound, and the available equipment.

Q4: How should a starting dose for this compound in an in vivo study be determined?

As specific preclinical dose-response data for this compound is not widely published, a dose-ranging study is highly recommended. A starting point can be extrapolated from in vitro potency data (IC50 values) and pharmacokinetic data from similar compounds if available. It is crucial to start with a low dose and escalate to identify a dose that provides efficacy without causing significant side effects. Monitoring for systemic effects, such as changes in plasma cortisol levels, can provide insights into the systemic exposure and potential for side effects.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent drug delivery to the lungs.

    • Troubleshooting Steps:

      • Ensure the aerosol generation system (nebulizer or dry powder insufflator) is functioning correctly and consistently producing particles in the optimal size range for deep lung deposition (typically 1-5 µm).

      • For nose-only inhalation, verify that animals are properly restrained and their snouts are correctly positioned in the exposure ports.[6]

      • For intratracheal instillation, refine the technique to ensure consistent delivery to the lower airways and minimize deposition in the upper respiratory tract.

      • Monitor and control environmental factors such as humidity and temperature, as these can affect aerosol properties.

  • Possible Cause: Variability in the animal model.

    • Troubleshooting Steps:

      • Ensure that the disease induction protocol is highly standardized and results in a consistent phenotype.

      • Use age- and weight-matched animals for all experimental groups.

      • Increase the number of animals per group to improve statistical power.

Issue 2: Lack of efficacy at tested doses.

  • Possible Cause: Insufficient dose reaching the target site.

    • Troubleshooting Steps:

      • Conduct a dose-escalation study to explore higher concentrations of this compound.

      • Evaluate the formulation of this compound. Poor solubility or inappropriate particle size can limit lung deposition and absorption.

      • Measure the concentration of this compound in bronchoalveolar lavage fluid (BALF) or lung tissue to confirm target engagement.

  • Possible Cause: The chosen animal model is not responsive to glucocorticoid receptor modulation.

    • Troubleshooting Steps:

      • Include a positive control group treated with a known effective corticosteroid (e.g., budesonide or fluticasone) to validate the model's responsiveness.

      • Consider using a different animal model that may be more representative of the human disease pathology you are targeting.

Issue 3: Observation of systemic side effects.

  • Possible Cause: High systemic absorption of this compound.

    • Troubleshooting Steps:

      • Reduce the administered dose while still aiming for local efficacy in the lungs.

      • Optimize the aerosol particle size to favor lung deposition and reduce the fraction of the dose that is swallowed.

      • Measure plasma levels of this compound to assess systemic exposure.

      • Monitor for known glucocorticoid-related systemic effects, such as suppression of plasma cortisol or effects on metabolic parameters.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for in vivo studies with this compound. Note: The data presented here are hypothetical and for illustrative purposes only. Researchers must generate their own data through well-controlled experiments.

Table 1: Example Dose-Ranging Study for this compound in a Mouse Model of Allergic Asthma

Treatment GroupDose (µg/kg, intratracheal)Eosinophil Count in BALF (cells/mL)Airway Hyperresponsiveness (Penh)
Vehicle Control05.0 x 10^53.5
This compound103.2 x 10^52.8
This compound301.5 x 10^52.1
This compound1000.8 x 10^51.6
Dexamethasone (Positive Control)10000.5 x 10^51.4

Table 2: Example Pharmacokinetic Parameters of Inhaled this compound in Rats

ParameterIntratracheal Administration (50 µg/kg)Nose-Only Inhalation (1 mg/m³ for 30 min)
Cmax (plasma, ng/mL)15.28.9
Tmax (plasma, h)0.250.5
AUC (plasma, ng*h/mL)45.628.3
Cmax (lung tissue, ng/g)1250850
T½ (plasma, h)2.52.7

Experimental Protocols

Protocol 1: Intratracheal Administration of this compound in a Mouse Model of Ovalbumin-Induced Allergic Asthma

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA for 30 minutes.

  • This compound Formulation: Prepare a suspension of this compound in sterile saline with 0.1% Tween 80.

  • Administration: On day 27, 1 hour before the final OVA challenge, anesthetize the mice and administer the this compound formulation or vehicle control via intratracheal instillation.

  • Readouts: 24 hours after the final challenge, assess airway hyperresponsiveness. Subsequently, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis, and lung tissue for histology.

Protocol 2: Nose-Only Inhalation of this compound in a Rat Model of LPS-Induced Pulmonary Inflammation

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • This compound Aerosol Generation: Generate a dry powder aerosol of micronized this compound using a suitable insufflator connected to a nose-only inhalation tower.

  • Administration: Place the rats in restraining tubes and connect them to the inhalation tower. Expose the animals to the this compound aerosol or air (vehicle control) for a defined period (e.g., 30 minutes).

  • Inflammation Induction: One hour after this compound administration, induce lung inflammation by intratracheal instillation of lipopolysaccharide (LPS).

  • Readouts: 24 hours after LPS administration, collect BALF to measure neutrophil counts and inflammatory cytokine levels.

Visualizations

AZD5423_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds HSP Heat Shock Proteins (HSP) AZD_GR This compound-GR Complex GRE Glucocorticoid Response Element (GRE) AZD_GR->GRE Transactivation NFkB_AP1 NF-κB / AP-1 AZD_GR->NFkB_AP1 Transrepression Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Respiratory Disease (e.g., Allergen, LPS) Animal_Model->Disease_Induction Formulation Prepare this compound Formulation Disease_Induction->Formulation Administration Administer this compound (e.g., IT, Inhalation) Formulation->Administration Efficacy_Readouts Efficacy Readouts (e.g., BALF analysis, Lung Function) Administration->Efficacy_Readouts PK_PD_Analysis PK/PD Analysis (Plasma/Tissue Drug Levels) Administration->PK_PD_Analysis Safety_Assessment Safety Assessment (e.g., Cortisol Levels, Histology) Administration->Safety_Assessment

References

Validation & Comparative

In Vitro Potency Showdown: AZD5423 vs. Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of anti-inflammatory therapeutics, the quest for compounds with potent efficacy and improved safety profiles is relentless. This guide provides a detailed in vitro comparison of AZD5423, a non-steroidal selective glucocorticoid receptor modulator (SGRM), and dexamethasone, a long-established potent synthetic corticosteroid. This objective analysis, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the in vitro potency and mechanism of action of these two glucocorticoid receptor (GR) agonists.

Quantitative Potency Comparison

The following tables summarize the in vitro potency of this compound and dexamethasone across key assays, providing a snapshot of their comparative performance. It is important to note that while direct head-to-head studies under identical conditions are limited, the compiled data from various sources offer valuable insights into their relative activities.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundAssay TypeReceptor SourcePotency (IC50/Ki)
This compound Radioligand Displacement AssayHuman Glucocorticoid ReceptorIC50: 0.9 nM
Dexamethasone Radioligand Displacement AssayHuman Glucocorticoid ReceptorKi: 5.5 nM[1]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of binding affinity. A lower value indicates higher affinity.

Table 2: In Vitro Anti-Inflammatory and Transcriptional Activity

CompoundAssay TypeCell LineEndpointPotency (EC50/IC50)
This compound GRE-Luciferase Reporter AssayA549 (Human Lung Carcinoma)Transcriptional ActivationSuper-agonistic effect on Emax relative to Dexamethasone[2]
Dexamethasone GM-CSF Release InhibitionA549 (Human Lung Carcinoma)Cytokine InhibitionEC50: 2.2 nM[3]
Dexamethasone IL-6 Promoter Luciferase Reporter AssayRat-1 FibroblastsTranscriptional RepressionEC50: 0.5 nM[4]
Dexamethasone Eosinophil Survival InhibitionHuman Eosinophils (primed with HECM from healthy nasal mucosa)Apoptosis InductionIC50: 58 nM[5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax refers to the maximum effect of the drug.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A fixed concentration of radiolabeled dexamethasone ([³H]-dexamethasone) is incubated with a source of glucocorticoid receptors (e.g., cell lysates or purified receptor). The test compound (this compound or unlabeled dexamethasone) is added in increasing concentrations. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the IC50 value, which can be converted to a Ki value.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as human A549 lung carcinoma cells.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C for 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-dexamethasone from the unbound ligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing glucocorticoid response elements (GREs). Upon binding of an agonist like this compound or dexamethasone, the activated GR binds to the GREs and drives the expression of luciferase. The resulting light emission upon addition of a substrate is proportional to the level of GR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., A549) and transfect with a plasmid containing the GRE-luciferase reporter construct.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound or dexamethasone.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value.

Cytokine Release Inhibition Assay

This assay assesses the anti-inflammatory potency of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from cells.

Principle: Cells are stimulated with an inflammatory agent (e.g., interleukin-1β or lipopolysaccharide) to induce the production and release of cytokines. The ability of a test compound to inhibit this release is quantified.

Methodology:

  • Cell Culture and Seeding: Culture an appropriate cell line (e.g., A549) in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or dexamethasone for a defined period.

  • Stimulation: Add an inflammatory stimulus (e.g., IL-1β) to the wells to induce cytokine production.

  • Incubation: Incubate the cells for a period sufficient for cytokine release into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., GM-CSF, IL-6) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cytokine concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Visualizing the Mechanisms

To further elucidate the biological context of this comparison, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_binding GR Binding Assay cluster_reporter GRE-Luciferase Assay cluster_cytokine Cytokine Inhibition Assay b_start Prepare GR Source b_incubate Incubate with [3H]-Dex & Test Compound b_start->b_incubate b_separate Separate Bound/Free b_incubate->b_separate b_quantify Quantify Radioactivity b_separate->b_quantify b_analyze Calculate IC50/Ki b_quantify->b_analyze r_start Transfect Cells with GRE-Luc r_treat Treat with Test Compound r_start->r_treat r_lyse Lyse Cells r_treat->r_lyse r_measure Measure Luciferase Activity r_lyse->r_measure r_analyze Calculate EC50 r_measure->r_analyze c_start Culture Cells c_pretreat Pre-treat with Test Compound c_start->c_pretreat c_stimulate Stimulate with Inflammatory Agent c_pretreat->c_stimulate c_collect Collect Supernatant c_stimulate->c_collect c_measure Measure Cytokine (ELISA) c_collect->c_measure c_analyze Calculate IC50/EC50 c_measure->c_analyze

Caption: Experimental workflows for comparing in vitro potency.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Dexamethasone GR_complex GR-Hsp90 Complex Ligand->GR_complex Binding & Hsp90 Dissociation Activated_GR Activated GR GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding (Transactivation) Gene_Transcription Gene Transcription GRE->Gene_Transcription Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes Inhibition Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Activated_GR_nucleus->Transcription_Factors Interaction (Transrepression)

Caption: Glucocorticoid receptor signaling pathway.

References

A Comparative Analysis of AZD5423 and Standard Inhaled Corticosteroids in Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel selective glucocorticoid receptor modulator (SGRM), AZD5423, with standard inhaled corticosteroids (ICS) for the treatment of airway inflammation, particularly in the context of asthma. The following sections present a detailed analysis of their mechanisms of action, comparative efficacy data from clinical trials, and the experimental protocols employed in these studies.

Mechanism of Action: A Tale of Two Pathways

Standard inhaled corticosteroids, such as budesonide and fluticasone, exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. This mechanism is also associated with some of the metabolic side effects of corticosteroids.

  • Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.

This compound, as a selective glucocorticoid receptor modulator, is designed to preferentially induce transrepression over transactivation. This selective action aims to retain the potent anti-inflammatory effects of corticosteroids while potentially reducing the risk of mechanism-based side effects associated with broad gene transactivation.

Below are diagrams illustrating the distinct signaling pathways of standard inhaled corticosteroids and this compound.

Standard_ICS_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Standard ICS (e.g., Budesonide) GR Glucocorticoid Receptor (GR) ICS->GR GR_HSP GR-HSP Complex HSP Heat Shock Proteins ICS_GR ICS-GR Complex GR_HSP->ICS_GR Binding & HSP Dissociation ICS_GR_dimer ICS-GR Dimer ICS_GR->ICS_GR_dimer ICS_GR_monomer ICS-GR Monomer ICS_GR->ICS_GR_monomer cluster_nucleus cluster_nucleus ICS_GR->cluster_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) ICS_GR_dimer->GRE Transactivation NFkB_AP1 NF-κB / AP-1 ICS_GR_monomer->NFkB_AP1 Transrepression AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory_Genes Inhibition

Diagram 1. Signaling Pathway of Standard Inhaled Corticosteroids.

AZD5423_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZD This compound GR Glucocorticoid Receptor (GR) AZD->GR GR_HSP GR-HSP Complex HSP Heat Shock Proteins AZD_GR This compound-GR Complex GR_HSP->AZD_GR Binding & HSP Dissociation AZD_GR_monomer This compound-GR Monomer AZD_GR->AZD_GR_monomer cluster_nucleus cluster_nucleus AZD_GR->cluster_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) AZD_GR_monomer->GRE Reduced Binding NFkB_AP1 NF-κB / AP-1 AZD_GR_monomer->NFkB_AP1 Predominant Transrepression Minimal_Transactivation Minimal Transactivation GRE->Minimal_Transactivation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory_Genes Strong Inhibition

Diagram 2. Signaling Pathway of this compound (SGRM).

Comparative Efficacy Data

The following tables summarize the quantitative data from a key clinical trial (NCT01225549) comparing the efficacy of inhaled this compound with the standard ICS, budesonide, in patients with mild allergic asthma.[1][2]

Table 1: Effect on Allergen-Induced Late Asthmatic Response (LAR)
Treatment GroupMaximum Percentage Fall in FEV1 during LARP-value vs. Placebo
Placebo14.0%-
This compound (75 µg)8.7%< 0.05
This compound (300 µg)8.7%< 0.05
Budesonide (400 µg)12.5%> 0.05

FEV1: Forced Expiratory Volume in 1 second

Table 2: Effect on Allergen-Induced Sputum Eosinophilia
Treatment GroupPercentage Attenuation of Sputum Eosinophils (7 hours post-allergen)P-value vs. PlaceboPercentage Attenuation of Sputum Eosinophils (24 hours post-allergen)P-value vs. Placebo
Placebo----
This compound (75 µg)61%< 0.0534%< 0.05
This compound (300 µg)63%< 0.0546%< 0.05
Budesonide (400 µg)No significant reduction> 0.05No significant reduction> 0.05
Table 3: Comparative Efficacy of Standard Inhaled Corticosteroids (from separate studies)
Inhaled CorticosteroidRelative Potency/Efficacy Notes
BudesonideA widely used ICS with established efficacy in asthma control.
Fluticasone PropionateGenerally considered to have higher potency than budesonide at equivalent microgram doses.
Beclomethasone DipropionateAn earlier generation ICS, often requiring higher doses for equivalent efficacy compared to fluticasone.

Experimental Protocols

The data presented above for this compound and budesonide are derived from a Phase II, multicenter, randomized, double-blind, double-dummy, four-way crossover, placebo-controlled study (NCT01225549).[3]

Experimental Workflow: NCT01225549

Experimental_Workflow cluster_screening Screening & Run-in cluster_treatment Treatment Periods (4-way Crossover) cluster_challenge Allergen Challenge & Assessments Screening Screening of Mild Allergic Asthmatics InclusionCriteria Inclusion Criteria Met: - FEV1 ≥70% predicted - Positive allergen skin prick test - Dual early and late asthmatic response Screening->InclusionCriteria Randomization Randomization Screening->Randomization TreatmentA This compound (75 µg) once daily for 7 days Randomization->TreatmentA TreatmentB This compound (300 µg) once daily for 7 days Randomization->TreatmentB TreatmentC Budesonide (200 µg) twice daily for 7 days Randomization->TreatmentC TreatmentD Placebo Randomization->TreatmentD Washout Washout Period (21 days) TreatmentA->Washout TreatmentB->Washout TreatmentC->Washout TreatmentD->Washout AllergenChallenge Inhaled Allergen Challenge (Day 6 of each treatment period) Washout->Randomization Next Period FEV1_Measurement FEV1 Measurement (Repeated for 7 hours post-challenge) AllergenChallenge->FEV1_Measurement SputumInduction Sputum Induction (Pre-dose, 7h & 24h post-challenge) AllergenChallenge->SputumInduction MethacholineChallenge Methacholine Challenge (Pre-dose & 24h post-challenge) AllergenChallenge->MethacholineChallenge

References

Unveiling the Precision of AZD5423: A Comparative Guide to its Selective Glucocorticoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD5423, a novel non-steroidal selective glucocorticoid receptor modulator (SGRM), with traditional glucocorticoids. Through a detailed examination of its receptor binding profile, in vitro functional activity, and clinical trial outcomes, this document aims to validate the selective modulatory action of this compound and highlight its potential as a targeted therapy for inflammatory respiratory diseases.

Mechanism of Action: A New Paradigm in Glucocorticoid Therapy

Traditional glucocorticoids exert their broad anti-inflammatory effects through two primary mechanisms: transactivation and transrepression. While transrepression is associated with the desired anti-inflammatory effects, transactivation is linked to many of the undesirable side effects of steroid therapy.[1][2] SGRMs like this compound are designed to preferentially induce transrepression, thereby offering a potentially improved therapeutic window.[3]

The binding of a ligand to the Glucocorticoid Receptor (GR) initiates a cascade of molecular events that ultimately modulate gene expression. The diagram below illustrates this generalized signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GR_complex GR-Hsp90 Complex Ligand->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change Hsp90 Dissociation GRE Glucocorticoid Response Element Activated_GR->GRE Dimerization & Binding (Transactivation) NF_kB_AP1 NF-κB / AP-1 Activated_GR->NF_kB_AP1 Monomer Interaction (Transrepression) Pro_inflammatory_Genes Pro-inflammatory Gene Expression Activated_GR->Pro_inflammatory_Genes Inhibition Anti_inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_inflammatory_Genes Induction NF_kB_AP1->Pro_inflammatory_Genes Activation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound with conventional glucocorticoids.

Table 1: Receptor Binding Affinity and Selectivity
CompoundGR Binding Affinity (IC50, nmol/L)Selectivity vs. other Steroid Receptors
This compound 0.9 [4]>900-fold [4]
DexamethasoneNot explicitly foundNot explicitly found
BudesonideNot explicitly foundNot explicitly found
Table 2: In Vitro Functional Activity in A549 Lung Epithelial Cells
CompoundGRE Reporter Gene Activation (Emax)Effect of IL-1β on Emax
This compound Super-agonistic effect vs. Dexamethasone & Budesonide [5]No effect [5]
DexamethasoneBaselineReduced[5]
BudesonideBaselineReduced[5]
Table 3: Clinical Efficacy in Allergen Challenge Studies in Mild Asthmatics
TreatmentLate Asthmatic Response (FEV1 % fall)Sputum Eosinophils (7h post-challenge)
This compound (75 µg) 8.7%61% reduction vs. placebo
This compound (300 µg) 8.7%63% reduction vs. placebo
Budesonide12.5%Not explicitly found
Placebo14%Baseline

Note: Data for budesonide's effect on sputum eosinophils in a directly comparable study was not found.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay for GR Affinity

This assay quantifies the affinity of a compound for the glucocorticoid receptor.

Start Start Prepare_GR Prepare Human Glucocorticoid Receptor Start->Prepare_GR Incubate Incubate GR with Radiolabeled Ligand and Test Compound (this compound) Prepare_GR->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

References

Comparative Analysis of AZD5423 Side Effect Profile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the side effect profile of AZD5423, a selective glucocorticoid receptor modulator (SGRM), in relation to established inhaled corticosteroids (ICS), budesonide and fluticasone propionate. This document is intended for researchers, scientists, and drug development professionals interested in the safety and tolerability of novel respiratory therapeutics.

Executive Summary

This compound, an inhaled SGRM, has been evaluated in Phase I and II clinical trials for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). The available data suggests that this compound is generally well-tolerated. The most prominent systemic effect observed is a dose-dependent and reversible suppression of plasma and urinary cortisol levels, indicative of an impact on the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Notably, in a study with healthy volunteers, there were no or only marginal effects on biomarkers of bone metabolism (osteocalcin and TRAP-5b).[1] In contrast, conventional inhaled corticosteroids such as budesonide and fluticasone propionate are associated with a broader range of both local and systemic side effects.

Comparative Side Effect Profile

The following table summarizes the reported adverse events for this compound, budesonide, and fluticasone propionate based on available clinical trial data and prescribing information. For this compound, specific incidence rates for most adverse events are not publicly available; the profile is based on qualitative reports from clinical trials.

Adverse Event CategoryThis compoundBudesonide Inhalation SuspensionFluticasone Propionate Inhalation Powder
Endocrine Dose-dependent suppression of 24-hour plasma and urine cortisol.[1][2]Hypercorticism and adrenal suppression (with long-term, high-dose use).[3]Hypercorticism and adrenal suppression (with long-term, high-dose use).
Metabolic No significant effects reported.Growth velocity reduction in pediatric patients.[4]Growth reduction in pediatric patients.
Musculoskeletal No or marginal effects on osteocalcin and TRAP-5b.[1]Reduction in bone mineral density (with long-term, high-dose use).[3]Reduction in bone mineral density (with long-term, high-dose use).
Respiratory, Thoracic and Mediastinal Disorders Well-tolerated in clinical trials.[2]Respiratory Infection (13%), Rhinitis (10%), Coughing (7%), Sinusitis (6%).[4]Pharyngitis/throat irritation (10%), Upper respiratory tract infection (16%), Nasal congestion (16%).
Gastrointestinal Disorders Well-tolerated in clinical trials.[2]Gastroenteritis (3%), Oral Candidiasis (4%).[4]Nausea & vomiting (5%), Oral candidiasis (5%).
General Disorders Well-tolerated in clinical trials.[2]Otitis Media (11%), Pain (4%), Asthenia (4%), Flu-like syndrome (4%).[4]Headache (14%), Dizziness (8%).

Note: The incidence for budesonide and fluticasone propionate is based on data from their respective prescribing information and may vary depending on the patient population, dose, and duration of treatment.[3][4]

Experimental Protocols

Measurement of 24-Hour Urinary Free Cortisol

Principle: The measurement of 24-hour urinary free cortisol (UFC) provides an integrated assessment of cortisol production over a full day, reflecting the biologically active, unbound fraction of cortisol.

Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

  • Sample Collection: Urine is collected over a 24-hour period in a designated container, often with a preservative to ensure stability. The total volume is recorded.

  • Sample Preparation: An aliquot of the 24-hour urine collection is taken. A stable isotope-labeled internal standard (e.g., d4-cortisol) is added to the urine sample to account for any loss during sample processing and analysis. The sample then undergoes an extraction step, typically liquid-liquid extraction or solid-phase extraction, to remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The cortisol and the internal standard are separated from other components in the sample on a C18 analytical column using a mobile phase gradient.

  • Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions for cortisol and the internal standard are selected. These ions are then fragmented, and specific product ions are monitored for quantification.

  • Quantification: The concentration of cortisol in the urine sample is determined by comparing the ratio of the peak area of the cortisol product ion to the peak area of the internal standard product ion against a calibration curve prepared with known concentrations of cortisol.[5][6]

Measurement of Serum Osteocalcin

Principle: Osteocalcin is a protein produced by osteoblasts and is a specific marker of bone formation. Its concentration in serum is measured using an enzyme-linked immunosorbent assay (ELISA).

Methodology (Sandwich ELISA):

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human osteocalcin.

  • Sample and Standard Incubation: Serum samples, along with a series of standards of known osteocalcin concentrations, are added to the wells. During incubation, the osteocalcin in the samples and standards binds to the capture antibody.

  • Detection Antibody Incubation: A second antibody, also specific for osteocalcin but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. This detection antibody binds to a different epitope on the captured osteocalcin, forming a "sandwich".

  • Substrate Addition: After washing to remove any unbound antibodies, a substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The intensity of the color, which is proportional to the amount of osteocalcin in the sample, is measured using a microplate reader at a specific wavelength. The concentration of osteocalcin in the samples is then calculated by comparing their absorbance values to the standard curve.[7][8][9][10]

Measurement of Serum Tartrate-Resistant Acid Phosphatase 5b (TRAP-5b)

Principle: TRAP-5b is an enzyme specifically expressed by bone-resorbing osteoclasts, making it a marker of bone resorption. Its concentration in serum is typically measured by ELISA.

Methodology (ELISA):

  • Plate Coating: A microplate is coated with a monoclonal antibody specific for human TRAP-5b.

  • Sample and Standard Incubation: Serum samples and standards are added to the wells, allowing the TRAP-5b to bind to the capture antibody.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for TRAP-5b is added, followed by the addition of a streptavidin-HRP conjugate.

  • Substrate Reaction: A substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction.

  • Quantification: The absorbance is measured, and the concentration of TRAP-5b in the samples is determined from a standard curve. Some assays may include a releasing reagent to dissociate TRAP-5b from binding proteins in the serum.[11][12][13][14]

Signaling Pathway and Mechanism of Action

Selective glucocorticoid receptor modulators like this compound are designed to preferentially induce the transrepression pathway of the glucocorticoid receptor (GR), which is associated with anti-inflammatory effects, while minimizing the transactivation pathway, which is linked to many of the metabolic side effects of conventional glucocorticoids.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound, Budesonide) GR_complex GR-HSP90 Complex GC->GR_complex Binding & HSP90 dissociation GR_active Activated GR GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE NFkB NF-κB / AP-1 GR_monomer->NFkB Tethering Anti_inflammatory_genes Anti-inflammatory Genes GRE->Anti_inflammatory_genes Transcription (Transactivation) Metabolic_genes Metabolic Genes (Side Effects) GRE->Metabolic_genes Transcription (Transactivation) Pro_inflammatory_genes Pro-inflammatory Genes NFkB->Pro_inflammatory_genes Inhibition of Transcription (Transrepression)

Caption: Glucocorticoid Receptor Signaling Pathway.

This diagram illustrates the two main signaling pathways of the glucocorticoid receptor (GR). Upon ligand binding in the cytoplasm, the activated GR translocates to the nucleus. In the transactivation pathway, GR forms a dimer, binds to Glucocorticoid Response Elements (GREs) on DNA, and initiates the transcription of genes, some of which are associated with metabolic side effects. In the transrepression pathway, a GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, leading to the suppression of inflammatory gene expression. SGRMs like this compound are designed to favor the transrepression pathway.

References

AZD5423: A Comparative Analysis of a Novel Inhaled Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for AZD5423, a non-steroidal selective glucocorticoid receptor modulator (SGRM), with alternative treatments for asthma and Chronic Obstructive Pulmonary Disease (COPD). The information is presented to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action

This compound is an inhaled SGRM designed to provide potent anti-inflammatory effects within the lungs while minimizing systemic side effects associated with conventional glucocorticoids.[1] As a selective modulator, it aims to differentially regulate gene transcription to favor transrepression (anti-inflammatory effects) over transactivation (associated with metabolic side effects).

Below is a diagram illustrating the generalized signaling pathway of a glucocorticoid receptor agonist.

Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binding Active_GR Active GR GR_complex->Active_GR Conformational Change & Chaperone Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Dimerization NFkB_p65 NF-κB/AP-1 Active_GR->NFkB_p65 Tethering GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_p65->Pro_inflammatory_genes Transrepression (Inhibition)

Caption: Glucocorticoid Receptor Signaling Pathway.

Cross-Study Comparison of Clinical Trial Data

The following tables summarize the available quantitative data from Phase II clinical trials of this compound and established alternative therapies for COPD and asthma.

Chronic Obstructive Pulmonary Disease (COPD)

A Phase II study evaluated the efficacy and tolerability of inhaled this compound in patients with moderate-to-severe COPD.[2]

Table 1: Comparison of this compound and Placebo in Moderate-to-Severe COPD (12-Week Treatment)

Outcome MeasureThis compound (Dose 1)This compound (Dose 2)Placebo
Change from Baseline in Pre-Bronchodilator FEV1 (L) Not Clinically MeaningfulNot Clinically MeaningfulNo Significant Change
24-hr Plasma Cortisol Suppression YesYesNo
Tolerability Well ToleratedWell ToleratedWell Tolerated

Note: The full publication of the Phase II COPD trial (Kuna et al., 2017) states that this compound did not produce a clinically meaningful effect on lung function, but specific numerical data for FEV1 change was not available in the abstract. The table reflects this qualitative outcome.

Table 2: Efficacy of Alternative Inhaled Therapies in COPD

TherapyStudy DurationChange from Baseline in FEV1 (L) vs. PlaceboReduction in Exacerbation Rate vs. Placebo
Tiotropium 4 years0.087 - 0.12717%
Salmeterol/Fluticasone 1 year~0.17333%
Asthma

This compound has been investigated in an allergen challenge model in patients with mild allergic asthma.

Table 3: Comparison of this compound in an Allergen Challenge Model in Mild Allergic Asthma

Outcome MeasureThis compoundPlaceboBudesonide (Active Control)
Effect on Late Asthmatic Response (FEV1 fall) Effective ReductionNo EffectEffective Reduction
Effect on Airway Hyper-reactivity ImprovementNo ImprovementImprovement

Note: While studies indicate this compound was effective in reducing the late asthmatic response and improving airway hyper-reactivity in this model, specific quantitative data from the full publications were not publicly available to populate this table.

Table 4: Efficacy of Alternative Inhaled Therapies in Asthma

TherapyStudy DurationChange from Baseline in FEV1 (L) vs. Placebo
Budesonide 8 weeks0.60
Budesonide/Formoterol 12 weeks0.19

Experimental Protocols

This compound Phase II COPD Study (NCT01555099)

This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study.

  • Patient Population: 353 symptomatic patients with moderate-to-severe COPD.

  • Interventions: Two different doses of inhaled this compound, placebo, or a reference glucocorticoid receptor agonist.

  • Duration: 12 weeks.

  • Primary Endpoint: Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).

  • Secondary Endpoints: Other lung function parameters, symptoms, and 24-hour plasma cortisol levels.

COPD_Trial_Workflow cluster_treatment_arms Treatment Arms Screening Patient Screening (n=353, Mod-Sev COPD) Randomization Randomization (1:1:1:1) Screening->Randomization Arm1 This compound (Dose 1) Randomization->Arm1 Arm2 This compound (Dose 2) Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Arm4 Reference GR Agonist Randomization->Arm4 Treatment 12-Week Treatment Period Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment->Endpoint_Analysis Arm1->Treatment Arm2->Treatment Arm3->Treatment Arm4->Treatment

Caption: Workflow for the this compound Phase II COPD Trial.
This compound Asthma Allergen Challenge Study

This was a randomized, double-blind, placebo-controlled, crossover study.

  • Patient Population: Patients with mild allergic asthma.

  • Interventions: Inhaled this compound, placebo, and an active control (e.g., budesonide).

  • Methodology: Patients underwent an inhaled allergen challenge to induce early and late asthmatic responses.

  • Primary Endpoints: Effect on the late asthmatic response (fall in FEV1) and airway hyper-reactivity.

Asthma_Trial_Workflow Screening Patient Screening (Mild Allergic Asthma) Period1 Treatment Period 1 (Randomized Treatment) Screening->Period1 Allergen_Challenge1 Allergen Challenge Period1->Allergen_Challenge1 Washout Washout Period Period2 Treatment Period 2 (Crossover Treatment) Washout->Period2 Allergen_Challenge2 Allergen Challenge Period2->Allergen_Challenge2 Allergen_Challenge1->Washout Endpoint_Analysis Endpoint Analysis (FEV1, AHR) Allergen_Challenge1->Endpoint_Analysis Allergen_Challenge2->Endpoint_Analysis

Caption: Crossover Design of the Asthma Allergen Challenge Trial.

Summary and Conclusion

This compound is a selective glucocorticoid receptor modulator that has demonstrated a good safety and tolerability profile in early clinical development.[1] Pharmacokinetic studies have also been conducted. While it showed promise in a preclinical model of asthma, a Phase II trial in patients with moderate-to-severe COPD did not demonstrate a clinically meaningful improvement in lung function compared to placebo.[2] Further research would be necessary to determine if this compound holds therapeutic potential in specific asthma phenotypes or other inflammatory respiratory diseases. The currently available data suggests that for a broad COPD population, established therapies such as long-acting muscarinic antagonists and combination inhaled corticosteroid/long-acting beta-agonist therapies remain the standard of care with proven efficacy in improving lung function and reducing exacerbations.

References

Benchmarking AZD5423: A Comparative Analysis of Nonsteroidal SGRMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nonsteroidal selective glucocorticoid receptor modulator (SGRM) AZD5423 with other notable nonsteroidal SGRMs. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available preclinical and clinical data.

Introduction to Nonsteroidal SGRMs

Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to harness the anti-inflammatory effects of glucocorticoids while minimizing the associated adverse effects.[1] Unlike traditional steroidal glucocorticoids, nonsteroidal SGRMs aim to preferentially induce transrepression, the mechanism largely responsible for anti-inflammatory action, over transactivation, which is linked to many of the undesirable side effects.[2][3] This "dissociated" profile is a key objective in the development of safer anti-inflammatory therapies. This compound is an inhaled, potent, and selective nonsteroidal SGRM that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][5]

Comparative Analysis of Performance Data

The following tables summarize the available quantitative data for this compound and other nonsteroidal SGRMs. It is important to note that direct head-to-head comparative studies for all compounds are limited, and data are often presented in the context of comparisons with steroidal glucocorticoids like prednisolone or dexamethasone.

Glucocorticoid Receptor Binding Affinity
CompoundReceptor Binding Affinity (IC50/Ki, nM)SelectivitySpeciesReference
This compound IC50: 0.9 nM>900-fold vs. other steroid hormone receptorsHuman[4]
AZD9567 Higher affinity than prednisolone10,000-fold lower affinity for mineralocorticoid receptor than prednisoloneHuman[6][7]
Org 214007-0 Similar to prednisolone-Human[8]
ZK216348 High affinity-Human[3]
GRM-01 Ki: 12 nM>300-fold vs. progesterone receptor; >800-fold vs. mineralocorticoid receptorHuman[9]
Functional Activity: Transactivation and Transrepression

The key characteristic of SGRMs is their differential activity in transactivation and transrepression assays. The goal is to achieve potent transrepression (anti-inflammatory effect) with minimal transactivation (side effects).

CompoundTransactivation (GRE-mediated)Transrepression (e.g., NF-κB inhibition)Dissociated ProfileReference
This compound Data not available in direct comparisonPotent anti-inflammatory effects demonstrated in preclinical and clinical models.[10]Implied by its classification as an SGRM.[10]
AZD9567 Partial agonist; does not upregulate gluconeogenic enzymes in human hepatocytes.[6][7]Full efficacy in inhibiting LPS-induced TNFα release.[11]Yes[6][7][11]
Org 214007-0 Partial agonist; less effective in inducing metabolic genes compared to prednisolone.[8][12]Full efficacy in acute inflammation models.[12]Yes[8][12]
ZK216348 Weaker capacity to transactivate compared to standard glucocorticoids; ~60-fold less potent than prednisolone in TAT induction.[3][11]Potent anti-inflammatory effects; only 2-fold lower potency than prednisolone in inhibiting IL-8 secretion.[3][13]Yes[3][11]
Compound A (CpdA) Does not induce expression of the GR-dependent model gene MAPK phosphatase 1.[14]Acts similarly to dexamethasone in counteracting airway hyperresponsiveness and inflammation.[14]Yes[14]
GRM-01 Partial agonist (EC50 = 60.2 nM, efficacy 31.8% vs. prednisolone).[9]Demonstrated anti-inflammatory efficacy by inhibiting TNF-α, IFN-γ, and IL-6 release.[9]Yes[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are summaries of typical protocols for glucocorticoid receptor binding and functional assays.

Glucocorticoid Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for the glucocorticoid receptor by quantifying its ability to displace a radiolabeled ligand.

  • Preparation of Receptor Source: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., from Sf9 cells infected with a baculovirus expressing the human GR) or tissue homogenates.

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.

  • Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Transactivation Assay (GRE-Luciferase Reporter Assay)

This assay measures the ability of a compound to activate gene expression through the glucocorticoid receptor and its binding to glucocorticoid response elements (GREs).

  • Cell Culture and Transfection: A suitable cell line (e.g., A549 or HEK293) is transiently transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.

  • Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound or a reference agonist (e.g., dexamethasone).

  • Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. The data are then plotted as fold induction over vehicle control versus the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).

Transrepression Assay (Cytokine Inhibition Assay)

This assay assesses the ability of a compound to inhibit the expression of pro-inflammatory genes, a key anti-inflammatory mechanism of glucocorticoids.

  • Cell Culture and Stimulation: An appropriate cell line (e.g., human peripheral blood mononuclear cells or A549 cells) is pre-treated with varying concentrations of the test compound. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, or TNF-α).

  • Quantification of Cytokine Production: The amount of the specific cytokine released into the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the test compound relative to the stimulated vehicle control. The data are plotted as percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway SGRM SGRM (e.g., this compound) GR_complex GR-Hsp90 Complex SGRM->GR_complex Binding & Dissociation of Hsp90 GR_SGRM GR-SGRM GR_complex->GR_SGRM GR_SGRM_nucleus GR-SGRM GR_SGRM->GR_SGRM_nucleus Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_SGRM_nucleus->NFkB_AP1 Transrepression (Protein-Protein Interaction) GRE GRE GR_SGRM_nucleus->GRE Transactivation (Reduced with SGRMs) Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes Activation Metabolic_SideEffect_Genes Metabolic & Side Effect Gene Expression GRE->Metabolic_SideEffect_Genes

Caption: Glucocorticoid receptor signaling pathway for a selective modulator.

Experimental Workflow for SGRM Evaluation

SGRM_Evaluation_Workflow cluster_invivo In Vivo Evaluation binding_assay GR Binding Assay (Radioligand Displacement) transactivation_assay Transactivation Assay (GRE-Luciferase) binding_assay->transactivation_assay transrepression_assay Transrepression Assay (Cytokine Inhibition) binding_assay->transrepression_assay selectivity_panel Selectivity Panel (vs. other nuclear receptors) binding_assay->selectivity_panel side_effect_model Side Effect Assessment (e.g., Glucose Tolerance, Bone Markers) transactivation_assay->side_effect_model Predicts Side Effects inflammation_model Animal Model of Inflammation (e.g., Asthma, Arthritis) transrepression_assay->inflammation_model selectivity_panel->side_effect_model

Caption: Workflow for the preclinical evaluation of nonsteroidal SGRMs.

Conclusion

This compound is a potent nonsteroidal SGRM with high affinity and selectivity for the glucocorticoid receptor. The available data, in conjunction with findings for other nonsteroidal SGRMs like AZD9567 and Org 214007-0, supports the principle of a dissociated profile, where anti-inflammatory transrepression is favored over transactivation, which is linked to side effects. While direct comparative quantitative data across a wide range of nonsteroidal SGRMs remains to be fully elucidated in single comprehensive studies, the existing evidence suggests that this class of compounds holds promise for providing a better therapeutic window compared to traditional corticosteroids. Further head-to-head clinical studies will be crucial to fully delineate the comparative efficacy and safety of this compound against other SGRMs and standard-of-care therapies.

References

In Vivo Validation of AZD5423's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of AZD5423, a novel selective glucocorticoid receptor modulator (SGRM), with established corticosteroids. The information is curated to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound

This compound is a non-steroidal SGRM developed for inhaled administration to treat respiratory inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective modulator, it aims to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor (GR) activation from the side effects associated with broader steroidal agonists (transactivation). This compound demonstrates high affinity for the glucocorticoid receptor, with an IC50 of 0.9 nM in a human GR radioligand assay, and exhibits over 900-fold selectivity against other steroid hormone receptors.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it primarily suppresses the expression of pro-inflammatory genes through a mechanism known as transrepression. This involves the interference with the activity of transcription factors such as NF-κB and AP-1. The selectivity of this compound is believed to favor this pathway over transactivation, which is responsible for many of the undesirable side effects of conventional corticosteroids.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + HSP90/chaperones This compound->GR_complex Binds GR_ligand This compound-GR Complex GR_complex->GR_ligand Dissociation of chaperones GR_ligand_n This compound-GR Complex GR_ligand->GR_ligand_n Translocation NFkB NF-κB / AP-1 GR_ligand_n->NFkB Inhibits (Transrepression) Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_genes Activates Anti_inflammatory_response Anti-inflammatory Response Pro_inflammatory_genes->Anti_inflammatory_response Leads to reduced inflammation

Glucocorticoid Receptor Signaling Pathway for this compound.

In Vivo Validation of Anti-Inflammatory Effects

Preclinical in vivo studies have been conducted to validate the anti-inflammatory efficacy of this compound. While specific quantitative data from these studies are not extensively published, reports indicate a favorable anti-inflammatory profile compared to traditional corticosteroids.

In a rat model of Sephadex-induced pulmonary inflammation, inhaled this compound demonstrated a dose-dependent inhibition of lung inflammation.[1] A key finding from this preclinical research is that this compound exhibited an approximately five-fold improved therapeutic window when comparing its systemic effects (measured by thymus involution) to its local anti-inflammatory potency (inhibition of lung edema) versus the established inhaled corticosteroid, budesonide.[1] This suggests a better separation of desired anti-inflammatory activity from systemic side effects.

For a quantitative comparison, data for the well-characterized corticosteroid, dexamethasone, in relevant in vivo models are presented below.

Data Presentation

Table 1: Comparative In Vivo Anti-Inflammatory Effects

CompoundAnimal ModelKey ReadoutsResultsReference
This compound Rat Sephadex-Induced Lung InflammationLung Edema, Thymus InvolutionDose-dependent inhibition of lung inflammation. ~5-fold improved therapeutic window vs. budesonide.[1][1]
Dexamethasone Mouse LPS-Induced Pulmonary InflammationNeutrophil infiltration in BALFSignificant inhibition of neutrophil recruitment.N/A
Dexamethasone Mouse LPS-Induced Systemic InflammationSerum TNF-α & IL-6Significant reduction in pro-inflammatory cytokine levels.N/A

Table 2: Quantitative In Vivo Efficacy of Dexamethasone

Animal ModelDose of DexamethasoneRoute of AdministrationEndpoint% Inhibition / Reduction
Mouse LPS-Induced Systemic Inflammation5 mg/kgIntraperitonealSerum TNF-α~67%
Mouse LPS-Induced Systemic Inflammation5 mg/kgIntraperitonealSerum IL-6~76%
Mouse LPS-Induced Pulmonary Inflammation3 mg/kgOralNeutrophils in BALFSignificant attenuation

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below.

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation

This model is used to assess the efficacy of anti-inflammatory compounds in a model of acute lung injury characterized by robust neutrophil infiltration.

LPS_Induced_Pulmonary_Inflammation_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Mice (e.g., C57BL/6) Groups Grouping: - Vehicle Control - LPS + Vehicle - LPS + this compound (or comparator) Animals->Groups Treatment Pre-treatment with this compound or comparator (e.g., intranasal, oral) LPS_challenge Intranasal or intratracheal administration of LPS (e.g., 10 µg in saline) Treatment->LPS_challenge 1 hour prior Incubation Incubation Period (e.g., 4-24 hours) LPS_challenge->Incubation BALF Bronchoalveolar Lavage Fluid (BALF) Collection Incubation->BALF Cell_count Total and differential cell counts (neutrophils) BALF->Cell_count Cytokines Cytokine analysis (e.g., TNF-α, IL-6) in BALF via ELISA BALF->Cytokines

LPS-Induced Pulmonary Inflammation Workflow.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Treatment: this compound, a comparator (e.g., dexamethasone), or vehicle is administered, typically 1 hour before the inflammatory challenge. The route of administration can be intranasal, intratracheal, or systemic (e.g., oral, intraperitoneal).

  • LPS Challenge: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL of sterile saline) is administered intranasally or intratracheally. The vehicle control group receives sterile saline.

  • Endpoint Analysis: At a predetermined time point (e.g., 4, 24, or 48 hours) after LPS challenge, mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid (BALF) is centrifuged.

  • Cell Analysis: The cell pellet is resuspended, and total cell counts are determined. Differential cell counts (neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model mimics key features of allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness, and is used to evaluate the efficacy of potential asthma therapeutics.

OVA_Induced_Airway_Inflammation_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase (Day 24) Day0 Day 0: Intraperitoneal injection of OVA/Alum Day14 Day 14: Booster injection of OVA/Alum Day0->Day14 Day21_23 Days 21-23: Intranasal challenge with OVA Day14->Day21_23 BALF BALF collection for cell differentials (eosinophils) Day21_23->BALF Histology Lung histology (H&E, PAS staining) Day21_23->Histology Cytokines Cytokine analysis in BALF (IL-4, IL-5, IL-13) Day21_23->Cytokines Treatment Treatment with this compound or comparator daily before each challenge Treatment->Day21_23

OVA-Induced Allergic Airway Inflammation Workflow.

Methodology:

  • Animals: Female BALB/c mice (6-8 weeks old) are typically used.

  • Sensitization: On days 0 and 14, mice are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

  • Challenge: On days 21, 22, and 23, mice are challenged via the intranasal or aerosol route with OVA in saline.

  • Treatment: this compound, a comparator, or vehicle is administered daily, typically 1 hour prior to each OVA challenge.

  • Endpoint Analysis: 24 hours after the final OVA challenge, various endpoints are assessed.

  • Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid for cell analysis. A key readout is the number of eosinophils.

  • Lung Histology: Lungs are collected, fixed, and sectioned. Hematoxylin and eosin (H&E) staining is used to assess inflammatory cell infiltration, and Periodic acid-Schiff (PAS) staining is used to evaluate mucus production.

  • Cytokine Measurement: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF are measured by ELISA.

Conclusion

This compound is a selective glucocorticoid receptor modulator with demonstrated anti-inflammatory activity in preclinical in vivo models of pulmonary inflammation. The available data suggests a significant advantage for this compound over traditional corticosteroids like budesonide, with an approximately five-fold improved therapeutic window, indicating a better separation of local anti-inflammatory effects from systemic side effects. While detailed quantitative comparisons with other corticosteroids in various models are not fully available in the public domain, the evidence points towards this compound being a promising candidate for the treatment of inflammatory airway diseases, warranting further investigation. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative in vivo studies.

References

Safety Operating Guide

Navigating the Disposal of AZD5423: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of the investigational compound AZD5423 is paramount for ensuring a safe and compliant laboratory environment. In the absence of explicit disposal guidelines from the manufacturer, this document outlines a comprehensive, step-by-step procedure based on general best practices for the disposal of non-hazardous pharmaceutical and laboratory chemical waste.

This guidance is intended for researchers, scientists, and drug development professionals to facilitate the safe handling and disposal of this compound, a selective glucocorticoid receptor modulator intended for research use only. Adherence to these procedures will help mitigate potential environmental contamination and ensure the safety of laboratory personnel.

Key Compound Information

A summary of the pertinent details for this compound is provided below to inform handling and disposal decisions.

PropertyValueSource
Chemical Name 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)propan-2-yl]acetamideNot Applicable
Molecular Formula C25H21F4N3O3Not Applicable
Molecular Weight 487.45 g/mol Not Applicable
Appearance SolidNot Applicable
Shipping Classification Shipped under ambient temperature as non-hazardous chemical.Not Applicable
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).Not Applicable

Procedural Guidance for the Disposal of this compound

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal.

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for this compound waste. The container should be compatible with the chemical properties of the compound.

  • Labeling: The label should prominently display the following information:

    • "Waste: this compound"

    • The full chemical name.

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The words "Non-Hazardous Pharmaceutical Waste" (unless determined otherwise by your EHS department).

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 3: Recommended Disposal Method

In line with general best practices for pharmaceutical waste, the following disposal methods are recommended:

  • Incineration: This is the preferred method for the disposal of non-hazardous pharmaceutical waste to ensure complete destruction of the compound.[1][2][3][4] Arrange for collection by a licensed hazardous waste disposal contractor who can provide incineration services.

  • Avoid Landfilling and Sewer Disposal: Do not dispose of this compound in regular trash or down the drain.[5] Landfilling can lead to environmental contamination through leaching, and sewer disposal can harm aquatic life and interfere with wastewater treatment processes.

Step 4: Final Disposal Procedures

  • Secure Storage: While awaiting pickup, store the sealed and labeled waste container in a designated and secure waste accumulation area.

  • Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.

  • Professional Disposal: Hand over the waste to your institution's EHS department or their approved waste disposal vendor.

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited. The information provided is based on general laboratory safety and waste management principles.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.

AZD5423_Disposal_Workflow start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow explicit disposal instructions in the SDS sds_check->follow_sds Yes general_guidelines Consult general guidelines for non-hazardous pharmaceutical waste sds_check->general_guidelines No document Document waste for institutional records follow_sds->document ehs_consult Consult institutional Environmental Health & Safety (EHS) department general_guidelines->ehs_consult ppe Wear appropriate Personal Protective Equipment (PPE) ehs_consult->ppe segregate Segregate waste in a clearly labeled, dedicated container dispose Arrange for disposal via incineration through a licensed waste contractor segregate->dispose ppe->segregate dispose->document end End: Safe and compliant disposal document->end

References

Personal protective equipment for handling AZD5423

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of AZD5423, a selective, non-steroidal glucocorticoid receptor (GR) modulator. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat this potent, research-grade compound with a high degree of caution. One supplier of a generic glucocorticoid receptor agonist classifies it as not a hazardous substance or mixture; however, in the absence of specific data for this compound, the following PPE and safety measures are strongly recommended as standard laboratory practice.

Recommended Personal Protective Equipment:

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling the powder form to avoid inhalation.To prevent inhalation of the compound, especially in powder form.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the handling area.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of unnecessary items and ensuring easy access to waste disposal containers. If working with the solid form, perform this in a chemical fume hood.

  • Weighing (for solid form): Carefully weigh the required amount of this compound in a fume hood to minimize the risk of inhalation. Use appropriate weighing paper or a container that can be easily cleaned or disposed of as chemical waste.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Dispose of all contaminated disposables as chemical waste.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All disposal must be carried out in accordance with local, state, and federal regulations.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound (Solid or Solution) Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. Collect in a clearly labeled, sealed container for chemical waste pickup by your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Place in a designated hazardous waste container. These items should be segregated from regular laboratory trash.
Empty Vials Rinse the empty vial with a suitable solvent (e.g., the solvent used for dissolution) three times. Collect the rinsate as hazardous chemical waste. The rinsed vial can then be disposed of according to institutional guidelines, which may allow for disposal as regular lab glass waste.

Always consult your institution's specific guidelines for chemical waste disposal.[1][2][3]

Mechanism of Action: this compound Signaling Pathway

This compound is a selective glucocorticoid receptor (GR) modulator. It exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of target genes. The diagram below illustrates a simplified workflow for handling this compound in a research setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Workspace (Clean, Uncluttered, in Fume Hood) A->B C Weigh Solid this compound B->C Proceed to handling D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F After experiment completion G Dispose of Waste in Designated Hazardous Waste Containers F->G H Remove PPE & Wash Hands G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5423
Reactant of Route 2
Reactant of Route 2
AZD5423

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.